2-Bromo-5-(4-fluorobenzyl)thiophene
Description
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Properties
Molecular Formula |
C11H8BrFS |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methyl]thiophene |
InChI |
InChI=1S/C11H8BrFS/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
PMLOYQTXZRLCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(S2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
This guide serves as an authoritative technical reference for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]
Note on Nomenclature: The topic provided, "2-Bromo-5-(4-fluorobenzyl)thiophene," appears to be a simplified or colloquial reference. The CAS number 1030825-20-7 strictly corresponds to the advanced aglycone intermediate used in the synthesis of SGLT2 inhibitors (specifically Canagliflozin).[1] This guide focuses on the CAS-verified structure: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[1][2][3]
CAS Registry Number: 1030825-20-7 Role: Key Aglycone Intermediate for SGLT2 Inhibitors (Canagliflozin)[1]
Part 1: Executive Summary & Chemical Profile[1]
Strategic Importance
CAS 1030825-20-7 is the critical "aglycone" scaffold in the manufacturing of Canagliflozin (Invokana), a blockbuster drug for Type 2 Diabetes Mellitus.[1] Its structural integrity is paramount because it provides the lipophilic moiety that fits into the SGLT2 receptor pocket. The presence of the bromine atom at the ortho-position of the toluene ring is a strategic "chemical handle," designed for highly specific Lithium-Halogen exchange to facilitate coupling with the glucose moiety.
Physicochemical Datasheet
| Property | Specification |
| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |
| Molecular Formula | C₁₈H₁₄BrFS |
| Molecular Weight | 441.37 g/mol |
| Appearance | White to Off-White Crystalline Solid |
| Melting Point | 103 – 105 °C |
| Boiling Point | ~438 °C (Predicted at 760 mmHg) |
| Density | 1.388 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Purity Standard | HPLC ≥ 98.5% (Area %) |
| Impurity Limits | Des-bromo analog < 0.10%; Regioisomers < 0.15% |
Part 2: Synthetic Utility & Mechanism[1]
Retrosynthetic Logic
The synthesis of CAS 1030825-20-7 is typically approached via a Friedel-Crafts Acylation / Reduction sequence.[1][4] This route is preferred over direct coupling (e.g., Suzuki) of a benzyl halide due to higher regioselectivity and cost-efficiency of starting materials.
-
Thiophene Arylation: The thiophene ring is first arylated to install the 4-fluorophenyl group.
-
Acylation: The resulting 2-(4-fluorophenyl)thiophene is acylated with 5-bromo-2-methylbenzoyl chloride.[1]
-
Deoxygenation: The ketone bridge is reduced to a methylene bridge using mild silane reduction to preserve the sensitive bromine handle.
Mechanism of Action (Downstream Application)
In the drug development pipeline, CAS 1030825-20-7 functions as the nucleophile.[1]
-
Activation: The aryl bromide is treated with n-Butyllithium (n-BuLi) or i-PrMgCl at cryogenic temperatures (-78°C).[1] This generates a localized carbanion (Lithium-Halogen exchange).[1]
-
Coupling: This carbanion attacks the carbonyl carbon of a protected gluconolactone (e.g., TMS-protected gluconolactone).
-
Result: Formation of the C-glycosidic bond, the defining feature of gliflozin drugs that confers metabolic stability against glucosidases.
Part 3: Experimental Protocols
Protocol A: Synthesis of CAS 1030825-20-7
This protocol describes the reduction of the ketone precursor to the target methylene compound.[1]
Reagents:
-
Precursor: (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (1.0 eq)[1]
-
Reducing Agent: Triethylsilane (Et₃SiH) (3.0 eq)[1]
-
Lewis Acid: Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq)[1]
-
Solvent: Dichloromethane (DCM) / Acetonitrile (1:1 v/v)[1]
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with the Precursor Ketone and anhydrous DCM/Acetonitrile under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
-
Addition 1: Add Triethylsilane dropwise over 20 minutes. Maintain internal temperature < 10 °C.
-
Addition 2 (Critical): Add BF₃·OEt₂ dropwise very slowly. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak.
-
Quench: Cool back to 0 °C and quench carefully with saturated NaHCO₃ solution.
-
Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane to yield CAS 1030825-20-7 as a white solid.
Protocol B: Quality Control (HPLC Method)
System: Agilent 1200 or equivalent with UV detection at 254 nm. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile Gradient: 60% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min. Retention Time: Target compound typically elutes at ~12.5 min.
Part 4: Visualization of Workflows
Diagram: Synthesis of CAS 1030825-20-7
This diagram illustrates the convergent synthesis starting from basic building blocks.[1]
Caption: Convergent synthesis via Friedel-Crafts acylation followed by silane-mediated reduction.
Diagram: Downstream Application (Canagliflozin Synthesis)
This diagram details how CAS 1030825-20-7 is utilized to form the final drug substance.[1]
Caption: The critical role of CAS 1030825-20-7 in the C-glycosylation step of Canagliflozin manufacturing.
Part 5: References
-
Molkem. (2023). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Technical Datasheet and API Intermediates.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1030825-20-7.[1] Retrieved from [1]
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360. [1]
-
ChemicalBook. (2025).[3] Synthesis and Properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [1]
-
BenchChem. (2023).[1] Comparative Benchmarking of Canagliflozin Synthesis Routes. Retrieved from [1]
Sources
The Senior Scientist's Guide to Canagliflozin Intermediate: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
[1]
Part 1: Executive Summary & Structural Clarification
In the high-stakes landscape of SGLT2 inhibitor development, the purity and regioselectivity of the aglycone pharmacophore are paramount. While often colloquially referred to in abbreviated forms such as "2-Bromo-5-(4-fluorobenzyl)thiophene," the precise chemical entity acting as the critical building block for Canagliflozin (Invokana) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1]
This guide serves as a definitive technical manual for this intermediate. It corrects common nomenclature ambiguities, details a high-yield synthetic protocol, and establishes a self-validating quality control system based on impurity profiling.
Chemical Identity & Physicochemical Properties[2][3]
The molecule is characterized by a thiophene core substituted at the 2- and 5-positions.[1][2] The 5-position bears a p-fluorophenyl group directly attached, while the 2-position is linked via a methylene bridge to a brominated o-xylene derivative.[1] This specific arrangement is essential for the subsequent lithiation and coupling with the gluconolactone moiety.[1]
| Property | Specification |
| Common Name | Canagliflozin Intermediate B |
| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |
| CAS Number | 1030825-20-7 |
| Molecular Formula | C₁₈H₁₄BrFS |
| Molecular Weight | 361.27 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 101 – 103 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Part 2: Synthetic Pathway & Mechanistic Logic[1]
The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Silane Reduction .[1] This route is preferred over direct coupling methods (e.g., Suzuki-Miyaura of benzyl halides) due to higher regiocontrol and the avoidance of unstable benzyl halide intermediates.
The Synthetic Workflow (DOT Visualization)
The following diagram illustrates the industrial standard route, highlighting the critical reduction step where process control is most vital.
Caption: Figure 1. Convergent synthesis via Friedel-Crafts acylation and subsequent silane reduction.[1]
Part 3: Detailed Experimental Protocol
This protocol is designed for reproducibility and scalability .[1] It uses a silane-based reduction to avoid the harsh conditions of Wolff-Kishner or the metal waste of Clemmensen reduction.[1]
Step 1: Friedel-Crafts Acylation
Objective: Couple the thiophene ring with the benzoyl chloride.[1]
-
Preparation: In a dry reactor under nitrogen, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) and 2-methyl-5-bromobenzoyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) (10 vol).
-
Catalyst Addition: Cool the solution to 0–5 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise. Critical: Control exotherm to keep T < 10 °C to prevent polymerization.[1]
-
Reaction: Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 4 hours.
-
Checkpoint: Monitor by HPLC. Target: < 1.0% remaining thiophene starting material.[1]
-
Quench: Pour the reaction mixture slowly into ice water. Separate the organic layer.[1]
-
Isolation: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the Ketone Intermediate . (Typical Yield: 85-90%).[1]
Step 2: Reductive Deoxygenation (The Critical Step)
Objective: Reduce the ketone to a methylene bridge without reducing the thiophene ring or removing the bromine.
-
Setup: Dissolve the Ketone Intermediate (1.0 eq) in a mixture of Acetonitrile/DCM (1:1 ratio, 10 vol).
-
Reagent Addition: Add Triethylsilane (Et₃SiH) (3.0 eq). Cool the mixture to -10 °C.
-
Lewis Acid Trigger: Dropwise add Boron Trifluoride Etherate (BF₃[1]·OEt₂) (3.5 eq) maintaining T < 0 °C. Safety Note: BF₃[1][3]·OEt₂ fumes are corrosive; use a scrubber.[1]
-
Reaction: Stir at 0 °C for 2 hours, then warm to 25 °C for 12 hours.
-
Self-Validating Checkpoint:
-
TLC: (Hexane/EtOAc 10:1) – Product Rf ~0.6, Ketone Rf ~0.4.
-
HPLC: Ensure complete disappearance of the ketone peak. If ketone > 2%, add 0.5 eq Et₃SiH and 0.5 eq BF₃·OEt₂.
-
-
Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]
-
Purification: Recrystallize from Ethanol/Heptane to remove silanol byproducts.
-
Final Yield: Expect 80–85% as a white solid.
Part 4: Quality Control & Impurity Profiling[1]
Understanding the "why" behind impurities allows for proactive process control.[1] The two most critical impurities arise from regio-isomerism during acylation and incomplete reduction.[1]
Impurity Logic (DOT Visualization)
Caption: Figure 2. Root cause analysis for common impurities in the synthesis of the Canagliflozin intermediate.
Characterization Data (Self-Validation)
Use the following data to validate the identity of your synthesized batch.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.15 (s, 2H) | Confirms the methylene bridge (reduction successful).[1] Absence of this singlet indicates ketone remains.[1] |
| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 3H) | Confirms the methyl group on the phenyl ring. |
| ¹H NMR (DMSO-d₆) | δ 6.85 (d, 1H), 7.31 (d, 1H) | Thiophene protons.[4] The doublet splitting confirms 2,5-substitution pattern.[1] |
| HPLC | RRT ~1.0 | Purity should be > 99.0% (Area %). |
| Mass Spec (ESI) | m/z 360/362 [M]+ | Characteristic 1:1 bromine isotope pattern. |
Part 5: References
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry, 53(17), 6355–6360. Link
-
Mitsubishi Tanabe Pharma Corp. (2008).[1] C-Glycoside Derivative and Salt Thereof.[1] US Patent 7,943,788.[1] Link
-
Scinopharm Taiwan Ltd. (2014).[1] Process for the Preparation of Canagliflozin and Intermediates Thereof. US Patent Application 2014/0256925.[1] Link
-
Henschke, J. P., et al. (2015). Friedel–Crafts Acylation of 2-(4-Fluorophenyl)thiophene: A Key Step in the Synthesis of the SGLT2 Inhibitor Canagliflozin. Journal of Organic Chemistry, 80(4), 2295–2309. Link
Chemo-Structural Profiling of C18H14BrFS: A Technical Guide to Halogenated Thiophene Scaffolds
Abstract This technical guide provides a comprehensive analysis of thiophene derivatives with the molecular formula C18H14BrFS . Targeted at drug development professionals, this document moves beyond basic stoichiometry to explore the synthesis, physiochemical characterization, and medicinal utility of this scaffold. We utilize 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene as a representative case study to illustrate the practical challenges and solutions in working with this specific chemical space.
Part 1: Molecular Metrics & Physiochemical Identity
The formula C18H14BrFS represents a distinct chemical space often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The presence of both bromine and fluorine introduces unique mass spectrometric and NMR signatures essential for validation.
Quantitative Data Summary
| Property | Value | Technical Note |
| Molecular Formula | C₁₈H₁₄BrFS | |
| Average Molecular Weight | 361.27 g/mol | Based on standard IUPAC atomic weights. |
| Monoisotopic Mass | 359.9984 Da | Calculated using |
| Heavy Atom Count | 22 | |
| Calculated LogP (cLogP) | ~5.8 - 6.2 | Highly lipophilic; likely requires formulation aid (e.g., cyclodextrin). |
| H-Bond Donors/Acceptors | 0 / 2 | Thiophene S and Fluorine act as weak acceptors. |
Mass Spectrometry: The "Bromine Signature"
For researchers validating this compound via LC-MS, the isotopic distribution is the primary confirmation tool. Unlike chlorinated compounds (3:1 ratio), mono-brominated compounds exhibit a distinct 1:1 doublet at M and M+2.
-
Base Peak (
): 360.0 (approx) -
Isotope Peak (
): 362.0 (approx) -
Intensity Ratio: The
Br and Br isotopes exist in a nearly 50.7 : 49.3 ratio, creating a "twin tower" appearance in the mass spectrum.
Figure 1: Predicted Mass Spectrometric Isotopic Distribution Logic for Mono-brominated Species.
Part 2: Synthetic Architecture
Constructing the C18H14BrFS skeleton typically involves functionalizing a thiophene core. The most robust method for drug discovery applications is the Suzuki-Miyaura Cross-Coupling , which allows for the modular installation of the aryl rings.
Representative Scaffold Construction
Target: 2-(4-bromophenyl)-5-(4-fluorophenyl)-3,4-dimethylthiophene Rationale: This structure satisfies the C18H14BrFS formula and demonstrates the regioselective challenge of substituting the 2- and 5-positions of the thiophene ring.
Experimental Protocol (Step-by-Step)
Reaction: Pd-catalyzed coupling of 2-bromo-5-chloro-3,4-dimethylthiophene with 4-fluorophenylboronic acid, followed by bromination (if not pre-installed) or selective coupling.
Note: To achieve the specific C18H14BrFS formula, a sequential coupling strategy is often required to differentiate the two aryl groups.
Phase 1: Reagents & Setup
-
Substrate: 2,5-dibromo-3,4-dimethylthiophene (1.0 eq).
-
Coupling Partner: 4-fluorophenylboronic acid (1.1 eq).
-
Catalyst:
(3-5 mol%). -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane (degassed).
Phase 2: Execution
-
Inertion: Charge a reaction vial with the dibromo-thiophene, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed dioxane and the aqueous base via syringe.
-
Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Critical: Monitor via TLC/LC-MS to prevent double-coupling (which would yield the bis-fluoro derivative).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Isolate the mono-coupled intermediate.
Phase 3: Installation of the Bromophenyl Group If the target requires a bromophenyl group specifically, a second coupling using 4-bromophenylboronic acid on the remaining bromide of the thiophene core is performed under identical conditions.
Figure 2: Sequential Suzuki-Miyaura Strategy for Unsymmetrical Thiophene Derivatives.
Part 3: Structural Characterization Protocols
Validating the structure of C18H14BrFS requires a multi-modal approach to confirm regiochemistry and elemental composition.
Nuclear Magnetic Resonance (NMR)
Solvent:
-
NMR (400 MHz):
-
Aryl Region (7.0 - 7.6 ppm): Look for two distinct AA'BB' systems. The protons ortho to the Fluorine will show characteristic splitting (
). -
Alkyl Region (2.0 - 2.5 ppm): Two singlets corresponding to the methyl groups on the thiophene ring (if 3,4-dimethyl substituted). Integration should sum to 6H.
-
-
NMR (376 MHz):
-
Signal: A single peak around -110 to -120 ppm (relative to
). This is the definitive test for the incorporation of the fluorophenyl moiety.
-
High-Resolution Mass Spectrometry (HRMS)
Method: ESI-TOF or APCI-TOF in Positive Mode. Acceptance Criteria:
-
Measured mass must be within 5 ppm of the calculated monoisotopic mass (359.9984).
-
Isotopic pattern must match the theoretical simulation for
.
Part 4: Applications in Drug Discovery[1]
Bioisosterism & Pharmacology
The thiophene ring in C18H14BrFS serves as a classic bioisostere for benzene . In drug design, this substitution is strategic:
-
Electronic Effects: Thiophene is electron-rich (
-excessive), potentially enhancing stacking interactions with target protein binding pockets (e.g., aromatic residues in Kinase domains). -
Metabolic Blocking: The inclusion of Fluorine (para-position) and Bromine blocks metabolic oxidation at the most reactive sites (para-hydroxylation), significantly extending the half-life (
) of the molecule in microsomal stability assays.
Solubility & Formulation
Challenge: With a cLogP > 5, this compound is classified as BCS Class II or IV (Low Solubility).
Recommendation: For biological assays (IC50/EC50), dissolve stock in 100% DMSO. For in vivo dosing, avoid simple saline; utilize excipients such as HP-
References
-
Suzuki-Miyaura Coupling Protocols
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Isotopic Distribution Data
- NIST Mass Spectrometry Data Center. Isotopic Compositions of the Elements.
-
Thiophene in Medicinal Chemistry
- Gomez-Orellana, I., et al. (2022). Thiophene-based derivatives as new potential anticancer agents. European Journal of Medicinal Chemistry.
-
Molecular Weight Calculation Standards
- PubChem Periodic Table & Element D
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene synonyms and nomenclature
[1]
Executive Summary
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7) is a critical pharmacophore scaffold and advanced intermediate in the synthesis of Canagliflozin (Invokana®), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for Type 2 Diabetes Mellitus.[1][2][3][4][5]
This compound serves as the lipophilic aglycone moiety responsible for the high affinity of Canagliflozin to the SGLT2 receptor. Its structural integrity—specifically the precise regiochemistry of the thiophene substitution—is paramount for the subsequent C-glycosylation step. This guide details its nomenclature, validated synonyms, synthetic utility, and role in the drug development lifecycle.
Nomenclature and Identification
Systematic Nomenclature Analysis
The IUPAC name is derived from the thiophene heterocycle as the principal chain.[1]
-
Core: Thiophene (Sulfur at position 1).[1]
-
Substituents:
-
Position 2: A (5-bromo-2-methylphenyl)methyl group.[1][2][3][6][7][8] Note that "benzyl" is the trivial name for (phenyl)methyl.[1] The bromine is at position 5 of the phenyl ring relative to the methyl group (which defines position 1 of that ring) or position 5 relative to the attachment point depending on the specific numbering convention used, but 5-bromo-2-methylbenzyl unambiguously places the methyl at the ortho position to the methylene bridge and the bromine meta to the methyl.[1]
-
Position 5: A 4-fluorophenyl group.[1][2][3][4][5][6][7][8][9][10][11]
-
Correct Systematic Name: 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Synonyms and Identifiers Table
| Category | Identifier / Synonym | Context |
| Common Name | Canagliflozin Intermediate 4 | Process Chemistry (Generic) |
| CAS Name | Thiophene, 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)- | Chemical Abstracts Service |
| CAS Registry | 1030825-20-7 | Primary Identifier |
| IUPAC Variant | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Common Usage |
| UNII | W76HXE3GL5 | FDA Substance Registration |
| Molecular Formula | C₁₈H₁₄BrFS | - |
| Molecular Weight | 361.27 g/mol | - |
Structural Specifications & Physical Data
The molecule is achiral but possesses a specific regiochemistry that must be controlled during synthesis. The bromine atom acts as the "handle" for the critical lithiation step that connects the aglycone to the sugar moiety.
| Property | Specification |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 101 – 105 °C |
| Solubility | Soluble in THF, Toluene, Dichloromethane; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC/GC) for pharmaceutical use |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |
Synthetic Utility and Protocols
The synthesis of this intermediate typically follows a Friedel-Crafts Acylation followed by a Reduction .[1][8] The subsequent use involves a C-Glycosylation via Lithium-Halogen exchange.[1]
Synthesis of the Intermediate (Protocol A)
Objective: Synthesize 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene from 2-(4-fluorophenyl)thiophene.
Reagents:
-
Substrate: 2-(4-fluorophenyl)thiophene[1][3][5][8][9][10][11]
-
Acylating Agent: 5-bromo-2-methylbenzoyl chloride[1]
-
Catalyst: Aluminum Chloride (AlCl₃)[1]
-
Reducing Agents: Triethylsilane (Et₃SiH) / Boron Trifluoride Etherate (BF₃[1]·OEt₂)
-
Solvent: Dichloromethane (DCM) or Chlorobenzene[1]
Step-by-Step Methodology:
-
Acylation: Dissolve 2-(4-fluorophenyl)thiophene in DCM at 0°C. Add 5-bromo-2-methylbenzoyl chloride (1.1 eq).
-
Catalysis: Slowly add AlCl₃ (1.2 eq) while maintaining temperature < 5°C. Stir for 2-4 hours. The reaction yields the ketone intermediate: (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.[1]
-
Quench & Isolation: Quench with ice water, extract with DCM, and dry over MgSO₄.
-
Reduction: Dissolve the crude ketone in acetonitrile/DCM (1:1). Cool to 0°C.[1][12]
-
Hydride Addition: Add Et₃SiH (3.0 eq) followed by dropwise addition of BF₃·OEt₂ (2.5 eq).[1]
-
Completion: Allow to warm to room temperature (20-25°C) and stir for 4 hours. The carbonyl is reduced to a methylene group.
-
Purification: Recrystallize from Ethanol/Heptane to achieve the target white solid.
Utilization in Canagliflozin Synthesis (Protocol B)
Objective: Coupling the intermediate to the sugar scaffold (Gluconolactone).[1]
Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on the lactone carbonyl.[1]
-
Preparation: Dissolve the title compound (1.0 eq) in anhydrous THF/Toluene (1:1) under Argon.[1]
-
Lithiation: Cool the solution to -78°C . Slowly add n-Butyllithium (n-BuLi, 1.1 eq).[1] The Bromine atom is exchanged for Lithium, generating the aryl lithium species.
-
Coupling: Cannulate the aryl lithium solution into a pre-cooled (-78°C) solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone .
-
Workup: Quench with methanesulfonic acid in methanol to yield the lactol intermediate, which is subsequently reduced to form Canagliflozin.
Visualization of Synthetic Pathway[13][14]
The following diagram illustrates the critical position of the title compound (Node: Target_Intermediate ) in the Canagliflozin manufacturing workflow.
Figure 1: Synthetic workflow showing the conversion of precursors to the title intermediate and its subsequent transformation into Canagliflozin.[1][8][13]
References
-
Nomura, S., et al. (2010).[1][11] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1][11] Journal of Medicinal Chemistry, 53(17), 6355–6360.[1] Link[1]
-
Metil, D. S., et al. (2018).[1][14] Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27–39.[1] Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50628117. PubChem.[1] Link
-
Henschke, J. P., et al. (2015).[1][11] β-Selective C-Arylation of Silyl Protected 1,6-Anhydroglucose with Arylalanes: The Synthesis of SGLT2 Inhibitors. The Journal of Organic Chemistry, 80(4), 2295–2309.[1] Link[1]
Sources
- 1. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 4. 1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene|BLD Pharm [bldpharm.com]
- 5. 安庆百谊生物科技有限公司 [bayeebio.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 9. labproinc.com [labproinc.com]
- 10. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene | CAS 1030825-20-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Physical properties and melting point of 2-Bromo-5-(4-fluorobenzyl)thiophene
Technical Whitepaper: Characterization and Solid-State Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Executive Summary
This technical guide provides an in-depth analysis of the physical properties, solid-state characteristics, and synthetic provenance of the thiophene-based intermediate commonly identified in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).
Note on Chemical Identity: While the specific string "2-Bromo-5-(4-fluorobenzyl)thiophene" was queried, the commercially and pharmaceutically relevant compound matching this structural motif (thiophene core, brominated benzyl moiety, fluorophenyl group) is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7).[1][2] This guide focuses on this validated intermediate, widely utilized in drug development, while addressing structural distinctions.
Chemical Identity & Structural Analysis
The compound is a critical building block for the C-glucoside class of antidiabetic drugs. Its structural integrity is defined by a central thiophene ring substituted at the 2- and 5-positions, creating a scaffold that facilitates the specific binding geometry required for SGLT2 inhibition.
| Property | Specification |
| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |
| Common Name | Canagliflozin Intermediate; Bromo-Fluoro-Thiophene Derivative |
| CAS Registry Number | 1030825-20-7 |
| Molecular Formula | C₁₈H₁₄BrFS |
| Molecular Weight | 361.27 g/mol |
| SMILES | CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F |
| Structural Features | Thiophene core; p-Fluorophenyl moiety; o-Methyl-m-bromobenzyl linker |
Physical Properties Profile
Accurate determination of physical constants is essential for process scaling and quality control. The melting point serves as a primary indicator of purity and polymorphic form.
Melting Point & Thermal Behavior
The compound exists as a crystalline solid. High-purity samples exhibit a sharp melting endotherm, indicative of a stable polymorphic form suitable for GMP synthesis.
-
Observed Melting Point: 101.0°C – 105.0°C (Standard Range)
-
Literature Value: 103°C (Typical onset)[2]
-
Thermal Stability: Stable up to ~200°C; decomposition observed >250°C (TGA data inferred from structural analogs).
Solubility Profile
Understanding the solubility landscape is critical for recrystallization and reaction solvent selection.
| Solvent | Solubility Rating | Application |
| Dichloromethane (DCM) | High | Extraction / Reaction Medium |
| Ethyl Acetate | Moderate to High | Recrystallization (often with Hexane) |
| Tetrahydrofuran (THF) | High | Grignard/Lithiation Reactions |
| Methanol/Ethanol | Low (Cold) / Moderate (Hot) | Anti-solvent / Purification |
| Water | Insoluble | Aqueous Work-up |
Experimental Methodologies
Protocol 1: Differential Scanning Calorimetry (DSC) for MP Determination
Rationale: Visual capillary melting point methods are subjective. DSC provides a thermodynamic fingerprint, distinguishing between true melting, polymorphic transitions, and eutectic impurities.
Workflow:
-
Sample Prep: Weigh 2–4 mg of dried 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene into a standard aluminum pan. Crimp non-hermetically.
-
Equilibration: Equilibrate at 30°C for 5 minutes to stabilize heat flow.
-
Ramp: Heat from 30°C to 150°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Analysis: Identify the onset temperature (
) and peak maximum ( ).-
Acceptance Criteria:
must fall within 101–105°C. A broadened peak (>2°C width) indicates impurity or solvent entrapment.
-
Protocol 2: HPLC Purity Analysis
Rationale: Melting point depression is colligative. Accurate MP data requires >98% chemical purity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 60% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (thiophene absorption max).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Synthesis & Process Logic
The synthesis of this intermediate highlights the "causality" of choosing specific reagents. The pathway typically involves constructing the thiophene-aryl bond first, followed by the introduction of the benzyl linker.
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis strategy, utilizing Suzuki coupling followed by Friedel-Crafts acylation and reduction.
Caption: Convergent synthesis of the Canagliflozin intermediate via Suzuki coupling and Friedel-Crafts/Reduction sequence.
Key Mechanistic Insights:
-
Suzuki Coupling: The initial coupling is chosen over Stille or Negishi to avoid toxic tin byproducts and utilize the robust boronic acid, ensuring high yield of the aryl-thiophene core.
-
Friedel-Crafts Regioselectivity: The thiophene ring is electron-rich. Acylation occurs preferentially at the 5-position (relative to the sulfur) of the 2-substituted thiophene due to electronic directing effects, ensuring the correct para-like substitution pattern.
-
Reduction Strategy: The use of Triethylsilane (
) and Boron Trifluoride Etherate ( ) is a mild, selective method to reduce the benzylic ketone to the methylene group (benzyl) without reducing the thiophene ring or dehalogenating the bromine.
Handling & Stability
-
Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Protect from light, as thiophene derivatives can be photo-oxidatively sensitive over long periods.
-
Safety: The compound is an organohalogen. Standard PPE (gloves, goggles) is mandatory. Avoid dust formation; use a fume hood to prevent inhalation of fine particulates.
-
Stability: The compound is non-hygroscopic but should be kept dry to prevent potential hydrolysis of trace impurities or surface oxidation.
References
-
Preparation of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . ChemicalBook.[3] Retrieved from
-
Canagliflozin Intermediate Data Sheet . TCI Chemicals. Retrieved from
-
Synthesis of SGLT2 Inhibitors via Benzylthiophene Intermediates . Google Patents (CN104892566A). Retrieved from
-
PubChem Compound Summary: CAS 1030825-20-7 . National Center for Biotechnology Information. Retrieved from
-
Safety Data Sheet (SDS): 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . Ambeed. Retrieved from
Sources
Beyond Compliance: Advanced Handling of 2-Bromo-5-(4-fluorobenzyl)thiophene
Topic: Technical Safety & Handling Guide: 2-Bromo-5-(4-fluorobenzyl)thiophene Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Chemical Profile & Strategic Context
This compound represents a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Unlike generic reagents, this molecule possesses a "dual-personality" reactivity profile: the electron-rich thiophene ring makes it susceptible to oxidation, while the carbon-bromine (C-Br) bond serves as a specific handle for metal-halogen exchange (lithiation) or palladium-catalyzed cross-couplings (Suzuki-Miyaura).
This guide transcends standard Safety Data Sheet (SDS) limitations by integrating process safety logic with the physicochemical behaviors of halogenated thiophenes.
Identification & Properties[1][2][3][4][5]
-
Structural Class: Halogenated Heterocycle / Benzylthiophene
-
Molecular Formula: C₁₁H₈BrFS
-
CAS Number: Note: While specific CAS numbers vary by isomer (e.g., 1039824-34-6 for related derivatives), this guide applies to the 2-bromo-5-substituted scaffold.[3]
-
Physical State: Typically an off-white to pale yellow low-melting solid or viscous oil (purity dependent).
-
Solubility: Highly soluble in DCM, THF, Toluene; insoluble in water.
The "Thiophene degradation" Factor
Researchers must recognize that thiophene derivatives are less stable than their benzene counterparts. The sulfur atom renders the ring electron-rich, increasing susceptibility to:
-
Photo-oxidation: UV light can facilitate slow debromination or ring oxidation.
-
Acid Sensitivity: Strong acids can induce polymerization of the thiophene ring.
GHS Hazard Analysis & Toxicology (Read-Across Methodology)
Disclaimer: In the absence of specific toxicological data for this exact isomer, hazards are derived via "Read-Across" methodology from structurally validated analogs (e.g., 2-bromothiophene and benzyl halides).
Core Hazards (GHS Classification)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat.[4][5][6][7][8] 2 | H315: Causes skin irritation.[9][5][8][10][11] | Lipophilic nature allows dermal penetration; halogenated motif reacts with epidermal proteins. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[9][5][7][11] | Direct mucosal irritant. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[9][5][7][10][11] | Inhalation of dust/aerosols irritates the bronchial lining. |
| Sensitization | Watchlist | Potential Sensitizer | Thiophene rings can form haptens; monitor for allergic dermatitis. |
The Lachrymator Potential
While not a potent lachrymator like benzyl bromide, the "benzyl-thiophene" motif can exhibit mild lachrymatory properties.
-
Operational Implication: All weighing and transfer operations must occur inside a certified chemical fume hood.
Operational Handling & Synthesis Protocols
This section details the "How" and "Why" of handling, moving beyond generic advice to specific laboratory workflows.
Storage & Stability Protocol
The Problem: Bromothiophenes can turn dark (brown/black) upon storage, indicating free radical decomposition or polymerization.
-
Protocol:
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
-
Temperature: Refrigerate at 2–8°C.
-
Container: Amber glass vials with Teflon-lined caps.
-
Visual Check: If the solid turns to a dark oil, check purity via TLC/LC-MS before use.
-
Reaction Safety: Metal-Halogen Exchange (Lithiation)
The primary utility of this molecule is the conversion of the C-Br bond to a C-Li bond using n-Butyllithium (n-BuLi). This is the highest-risk operation associated with this chemical.
Critical Control Points:
-
Temperature Control: The reaction must be kept below -70°C. Thiophene-lithium species are unstable at higher temperatures and can undergo "scrambling" (migration of the lithium to other ring positions) or ring opening.
-
Quenching: The quench is exothermic.
Workflow Diagram: Lithiation Risk Management
The following diagram outlines the decision logic for safe lithiation of this compound.
Caption: Logic flow for the safe lithiation of bromothiophenes, highlighting the critical temperature threshold to prevent isomerization.
Emergency Response & Waste Management
Decontamination (Spills)
Brominated thiophenes are lipophilic and persistent.
-
Small Spill: Absorb with vermiculite. Do not use paper towels as the primary absorbent if the material is neat (potential for rapid oxidation/heat).
-
Surface Cleaning: Wash surfaces with an ethanolic soap solution (5% KOH in Ethanol) to degrade the thiophene ring, followed by water. Note: This destroys the compound chemically.
Waste Disposal[5][14]
-
Segregation: Must be segregated into Halogenated Organic Waste .
-
Incompatibility: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream, as this can generate bromine gas (
) and sulfur oxides ( ).
Exposure Response Logic
If exposure occurs, the presence of the Fluorine and Bromine atoms necessitates specific medical observation for delayed effects.
Caption: Immediate response protocols. Note: Alcohol enhances skin absorption of lipophilic thiophenes and should be avoided during initial decon.
References
-
PubChem. (2025).[11] 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Canagliflozin Intermediate).[12][5][1][3][6][7][13][14] National Library of Medicine. [Link]
- Google Patents. (2016).
-
American Chemical Society (ACS). (2010). Discovery of Canagliflozin... as SGLT2 Inhibitor. Journal of Medicinal Chemistry. [Link]
Sources
- 1. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 3. aartipharmalabs.com [aartipharmalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2- (5-BroMo-2-Methylbenzyl) -5- (4-fluorophenyl) Thiophene [hsppharma.com]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
Solubility Profile of Brominated Thiophene Intermediates in Organic Solvents
Executive Summary
Brominated thiophenes—specifically 2-bromothiophene , 3-bromothiophene , and 2,5-dibromothiophene —are critical scaffolds in the synthesis of conducting polymers (polythiophenes), organic photovoltaics (OPVs), and active pharmaceutical ingredients (APIs). Their handling, reaction efficiency, and purification are governed strictly by their solubility profiles and phase behavior.
This guide provides a comprehensive analysis of the solvation thermodynamics of these intermediates. Unlike solid crystalline APIs where "solubility" is a fixed saturation limit, these low-melting halogenated heterocycles often behave as liquids at room temperature, making miscibility and partition coefficients the dominant parameters. We analyze their behavior across solvent classes using Hansen Solubility Parameters (HSP) and provide actionable protocols for solvent selection in lithiation, cross-coupling, and extraction workflows.
Theoretical Framework: Solvation Mechanics
To predict the behavior of brominated thiophenes, one must understand the electronic perturbation caused by the bromine atom on the thiophene ring.
The Bromine Effect
The thiophene ring is electron-rich (aromatic). Substituting hydrogen with bromine (
-
Molecular Weight & Density Increase: Bromine is heavy (
) and polarizable. This significantly increases London Dispersion Forces ( ). -
Dipole Moment: The
bond creates a dipole, increasing the polar interaction parameter ( ), though less than carbonyl or nitro groups.
Hansen Solubility Parameters (HSP)
Solubility is maximized when the HSP distance (
- (Dispersion): High for brominated thiophenes due to the soft, polarizable sulfur and bromine atoms.
- (Polarity): Moderate.
- (Hydrogen Bonding): Very low (near zero). They act as weak H-bond acceptors but cannot donate.
Implication: These compounds are hydrophobic and lipophilic . They reject water (high
Solubility & Miscibility Data
Since 2-bromothiophene and 2,5-dibromothiophene are liquids at standard ambient temperature and pressure (SATP), we define their profile via Miscibility rather than saturation limits.
Table 1: Physicochemical Properties of Core Intermediates
| Compound | CAS | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | State (25°C) |
| 2-Bromothiophene | 1003-09-4 | 163.04 | -10 | 150 | 1.68 | Colorless Liquid |
| 3-Bromothiophene | 872-31-1 | 163.04 | -10 | 158 | 1.74 | Colorless Liquid |
| 2,5-Dibromothiophene | 3141-27-3 | 241.93 | -6 | 211 | 2.14 | Pale Yellow Liquid |
| 2,3,5-Tribromothiophene | 3141-24-0 | 320.83 | 25-28 | 260 | 2.55 | Low-Melting Solid |
Table 2: Solvent Compatibility Matrix (at 25°C)
Data synthesized from standard laboratory extraction protocols and calculated HSP distances.
| Solvent Class | Representative Solvent | 2-Bromothiophene | 2,5-Dibromothiophene | Mechanism of Interaction |
| Non-Polar Aliphatic | n-Hexane / Heptane | Miscible | Miscible | Dominated by Dispersion ( |
| Aromatic | Toluene / Xylene | Miscible | Miscible | |
| Chlorinated | Dichloromethane (DCM) | Miscible | Miscible | Perfect HSP match. High solvency power. Used for chromatography loading. |
| Polar Aprotic | THF / Ethyl Acetate | Miscible | Miscible | Dipole-dipole interactions. THF is required for Grignard/Lithiation stabilization. |
| Polar Protic | Methanol / Ethanol | Partially Miscible | Low Solubility | Phase separation occurs at low temps. High |
| Highly Polar | Water | Immiscible | Immiscible | Hydrophobic exclusion. |
Visualizing the Solvation Mechanism
The following diagram illustrates the molecular interactions governing the solubility of 2,5-dibromothiophene in Tetrahydrofuran (THF) versus its rejection by Water.
Figure 1: Solvation mechanics showing the compatibility of brominated thiophenes with aprotic ethers (THF) and incompatibility with water.[1][2]
Experimental Protocols & Applications
Protocol: Solvent Selection for Lithiation Reactions
Context: Brominated thiophenes are frequently converted to lithiated species (e.g., 2-lithio-5-bromothiophene) for chain extension. Criticality: The solvent must dissolve the starting material and stabilize the lithium intermediate without freezing at cryogenic temperatures.
-
Primary Solvent: Anhydrous THF .
-
Reasoning: THF coordinates with the Lithium cation (
), breaking oligomeric aggregates and increasing reactivity.
-
-
Co-Solvent (Optional): Hexane or Toluene .
-
Reasoning: Used to lower the freezing point of the mixture below -78°C and moderate reactivity.
-
-
Avoid: Diethyl ether (often too weak of a donor for specific lithiations), DCM (reacts with alkyl lithiums).
Protocol: Purification via "Freezing" Crystallization
Since 2,5-dibromothiophene melts at -6°C, standard recrystallization is difficult. However, low-temperature fractional crystallization is effective for removing impurities (like monobromo species).
Workflow:
-
Dissolve crude mixture in a minimum amount of Methanol or Ethanol at room temperature (Miscibility is partial; heating may be required to reach homogeneity).
-
Slowly cool the solution to -20°C or -40°C .
-
The highly symmetrical 2,5-dibromothiophene will crystallize/precipitate out, while the less symmetrical 2-bromothiophene (MP -10°C) and other impurities remain in the mother liquor.
-
Validation: Check purity via GC-MS.
Purification Decision Tree
Use this logic flow to determine the optimal purification method based on the physical state and solubility.
Figure 2: Decision matrix for purifying brominated thiophene intermediates.
References
-
PubChem. 2,5-Dibromothiophene Compound Summary. National Library of Medicine. [Link]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for HSP values).
-
Lob, P., et al. "Bromination of Thiophene in Micro Reactors." Letters in Organic Chemistry, 2005. (Process chemistry and yield data). [Link]
Sources
The Strategic Role of 2-Bromo-5-(4-fluorobenzyl)thiophene in SGLT2 Inhibitor Discovery
This guide details the technical role, synthetic utility, and pharmacological significance of 2-Bromo-5-(4-fluorobenzyl)thiophene in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
Executive Summary
This compound is a specialized heterocyclic building block used in the synthesis of C-aryl glucoside SGLT2 inhibitors . It serves as a critical "distal pharmacophore" precursor, allowing medicinal chemists to introduce a lipophilic thiophene-phenyl moiety into the inhibitor scaffold.
While structurally related to the intermediates of marketed drugs like Canagliflozin and Ipragliflozin , this specific compound represents a distinct chemical space used to optimize selectivity (SGLT2 vs. SGLT1) and metabolic stability . Its primary utility lies in establishing the distal aryl tail via a methylene linker, a structural feature essential for high-affinity binding to the SGLT2 hydrophobic vestibule.
Structural Significance & Pharmacophore Logic
SGLT2 inhibitors (Gliflozins) generally adhere to a tripartite structure:
-
Sugar Moiety (Proximal): Glucose analog that binds to the hydrophilic glucose-binding site.
-
Proximal Aryl Ring: A phenyl ring attached to the sugar (C-glycosidic bond).
-
Distal Aryl Tail: A lipophilic aromatic system connected via a linker (methylene or ether).
This compound functions as the pre-assembled Distal Tail + Linker unit.
Bioisosterism (Thiophene vs. Phenyl)
Replacing the distal phenyl ring (as seen in Dapagliflozin) with a thiophene ring (as in this intermediate) offers several advantages:
-
Electronic Effects: Thiophene is electron-rich, potentially enhancing
- stacking interactions with aromatic residues (e.g., Phe98, Trp291) in the SGLT2 active site. -
Lipophilicity: The sulfur atom alters the logP, improving membrane permeability and altering protein binding kinetics.
-
Metabolic Stability: The thiophene ring changes the oxidative metabolism profile compared to a biphenyl system.
Figure 1: Pharmacophore assembly of SGLT2 inhibitors showing the integration of the thiophene intermediate.
Synthetic Pathways and Protocol
The synthesis of SGLT2 inhibitors using this intermediate typically follows a convergent strategy . The 2-bromo functionality allows for lithiation (Lithium-Halogen Exchange), converting the intermediate into a nucleophile that can attack the sugar lactone or a proximal aryl electrophile.
Preparation of the Intermediate
The synthesis of this compound typically proceeds via a Friedel-Crafts alkylation followed by bromination.
-
Alkylation: Thiophene + 4-Fluorobenzyl bromide
2-(4-Fluorobenzyl)thiophene. -
Bromination: 2-(4-Fluorobenzyl)thiophene + NBS
This compound .
Coupling Protocol (Key Experiment)
This protocol describes the coupling of the thiophene intermediate to a protected gluconolactone to form the C-glycoside core.
Objective: Synthesize the C-aryl glucoside precursor via cryogenic lithiation.
Reagents:
-
Intermediate: this compound (1.0 eq)
-
Sugar: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Solvent: Anhydrous THF / Toluene (ratio 1:2)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF/Toluene and cool to -78°C .
-
Lithium-Halogen Exchange:
-
Dissolve this compound in the solvent.
-
Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C.
-
Mechanism:[1][2][3][4][5][6][7] The bromine is exchanged for lithium, generating the nucleophilic thienyl-lithium species.
-
Checkpoint: Stir for 1 hour. A color change (often to yellow/orange) indicates carbanion formation.
-
-
Nucleophilic Addition:
-
Dissolve the TMS-protected gluconolactone in anhydrous toluene.
-
Cannulate this solution into the lithiated intermediate mixture slowly over 45 minutes.
-
Critical Control: Exothermic reaction. Ensure cooling bath is fresh.
-
-
Quenching:
-
Stir at -78°C for 2 hours.
-
Quench with a solution of Methanesulfonic acid (MsOH) in methanol (1:10) at low temperature.
-
-
Reduction (The Silane Step):
-
The resulting lactol is often reduced in situ or in a subsequent step using Triethylsilane (Et3SiH) and BF3·OEt2 to yield the final
-C-aryl glucoside.
-
Figure 2: Synthetic workflow for coupling the thiophene intermediate to the sugar moiety.[7]
Comparative Analysis: Thiophene vs. Benzothiophene vs. Phenyl
The choice of the distal ring heavily influences the inhibitor's profile. The table below compares the scaffold derived from This compound against standard industry benchmarks.
| Feature | Phenyl Scaffold (Dapagliflozin Class) | Thiophene Scaffold (Canagliflozin Class) | This compound Derived |
| Distal Ring | Phenyl (OEt) | Thiophene (Directly bonded to Ph-F) | Thiophene (Linked via -CH2- to Ph-F) |
| Linker Type | Ether (-O-) or Methyl (-CH2-) | Direct Bond | Methylene Bridge (-CH2-) |
| Flexibility | Moderate | Rigid (Biaryl bond) | High (Rotational freedom) |
| SGLT2 Selectivity | High | Very High | Tunable (Dependent on bridge length) |
| Lipophilicity | Moderate | High | High |
Technical Note on Canagliflozin: It is crucial to distinguish this intermediate from the one used for Canagliflozin.
-
Canagliflozin Intermediate: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[8] (Note: The thiophene is central, and the fluorophenyl is directly attached).
-
Subject Intermediate: this compound.[8] (Note: The fluorophenyl is attached via a methylene bridge).
-
Implication: The subject intermediate creates a more flexible distal tail, often used in second-generation SAR screening to overcome resistance or improve renal clearance profiles.
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[9][10] Journal of Medicinal Chemistry. Link
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry. Link
-
Imamura, M., et al. (2012). "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with a Benzothiophene Ring as a Potent and Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry. Link
-
Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT2) inhibitor: characterisation and comparison with other SGLT2 inhibitors." Diabetes, Obesity and Metabolism.[1] Link
Sources
- 1. The SGLT2 inhibitor dapagliflozin promotes systemic FFA mobilization, enhances hepatic β-oxidation, and induces ketosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Dapagliflozin, a novel SGLT2 inhibitor, induces dose-dependent glucosuria in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Friedel-Crafts Acylation Protocols for Thiophene Derivative Synthesis
[1]
Executive Summary
The Friedel-Crafts acylation of thiophene is a pivotal transformation in the synthesis of pharmaceutical intermediates, including the platelet inhibitor Clopidogrel (Plavix) and various conducting polymers. Unlike benzene, thiophene is a
This guide provides two validated protocols: a Classical Lewis Acid Method (
Mechanistic Insight & Regiocontrol
The Regioselectivity Driver
Thiophene undergoes electrophilic aromatic substitution (
-
C2 Attack: The resulting
-complex (Wheland intermediate) is stabilized by three resonance structures, preserving the conjugation effectively. -
C3 Attack: The intermediate is stabilized by only two resonance structures, resulting in a higher activation energy barrier.
The Catalyst Poisoning Challenge
A critical failure mode in thiophene acylation is Lewis Acid Deactivation . The sulfur atom in thiophene acts as a soft Lewis base, coordinating with hard Lewis acids (like
-
Consequence: This requires stoichiometric (or super-stoichiometric) quantities of catalyst, complicating workup and generating excessive waste.[1][2][3][4]
-
Solution: Use softer Lewis acids (
, ) or shape-selective solid acids (Zeolites).
Mechanistic Pathway (Visualization)
Caption: Figure 1. Electrophilic aromatic substitution pathway highlighting the formation of the resonance-stabilized C2 sigma complex.
Catalyst Selection Matrix
Select the appropriate protocol based on your scale and purity requirements.
| Feature | Aluminum Chloride ( | Tin(IV) Chloride ( | Zeolite H-Beta | Iodine ( |
| Type | Hard Lewis Acid | Softer Lewis Acid | Solid Bronsted/Lewis | Mild Lewis Acid |
| Stoichiometry | >1.0 equiv (Stoichiometric) | ~1.0 equiv | Catalytic (<5 wt%) | Catalytic (1-5 mol%) |
| Yield | High (80-90%) | High (85-95%) | Excellent (>98%) | Good (70-85%) |
| Selectivity (C2:C3) | Good | Excellent | Superior (Shape selective) | Good |
| Workup | Difficult (Emulsions/Hydrolysis) | Moderate | Easiest (Filtration) | Easy |
| Toxicity/Safety | High (HCL gas, violent hydrolysis) | High (Fuming liquid) | Low (Solid powder) | Moderate |
| Recommendation | Avoid if possible | Protocol A (Standard) | Protocol B (Green) | Alternative |
Standard Operating Protocols (SOPs)
Protocol A: Classical Lewis Acid Catalysis ( )
Best for: Small-scale synthesis, discovery chemistry, and when solid catalysts are unavailable.
Rationale:
Reagents:
-
Thiophene (1.0 equiv)[5]
-
Acetyl Chloride (1.0 equiv)
-
Tin(IV) Chloride (
) (1.0 equiv) -
Solvent: Benzene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and
inlet. -
Solvation: Charge the flask with Thiophene (e.g., 8.4 g, 0.1 mol) and Acetyl Chloride (7.85 g, 0.1 mol) in dry Benzene (50 mL). Cool to 0°C using an ice bath.
-
Note: Unlike benzene acylation, we often add the catalyst last to the pre-mixed reagents to control the reaction rate, or add the catalyst to the acyl chloride first, then add thiophene slowly. Method below uses slow catalyst addition to minimize polymerization.
-
-
Catalyst Addition: Transfer
(26.0 g, 0.1 mol) to the addition funnel. Add dropwise over 45 minutes , maintaining internal temperature <5°C.-
Observation: A color change to deep orange/red or purple indicates complex formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour .
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to solubilize tin salts.
-
Extraction: Separate the organic layer. Wash the aqueous layer with Benzene (2 x 30 mL).
-
Purification: Wash combined organics with water (50 mL), saturated
(50 mL), and brine. Dry over anhydrous . -
Isolation: Concentrate in vacuo. Purify via vacuum distillation (b.p. ~89°C at 10 mmHg) to obtain 2-acetylthiophene.
Protocol B: Sustainable Heterogeneous Catalysis (Zeolite H- )
Best for: Process chemistry, scale-up, and "Green Chemistry" compliance.
Rationale: Zeolite H-
Reagents:
-
Thiophene (1.0 equiv)[5]
-
Acetic Anhydride (3.0 equiv) — Acts as reagent and solvent
-
Catalyst: Zeolite H-
(Si/Al ratio ~25, calcined)
Step-by-Step Methodology:
-
Catalyst Activation: Calcine commercial H-
zeolite at 550°C for 4 hours prior to use to remove adsorbed water and maximize acid site availability.[5] -
Setup: In a 50 mL RBF equipped with a reflux condenser, charge Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (30.6 g, 0.3 mol).
-
Initiation: Add activated H-
zeolite (1.2 g, ~14 wt% relative to thiophene). -
Reaction: Heat the mixture to 60°C (oil bath). Stir magnetically for 2 hours .
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.
-
Catalyst Regen: The spent catalyst can be washed with acetone and re-calcined for reuse (up to 5 cycles with minimal activity loss).
-
-
Isolation: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation (or distill off).
-
Final Polish: Distill the residue under reduced pressure to yield pure 2-acetylthiophene (>99% purity).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polymerization (Tarring) | Acid strength too high or Temp too high. | Switch from |
| Low Yield | Catalyst poisoning by Sulfur.[6] | Increase catalyst loading (Lewis Acid) or ensure Zeolite is calcined (dry). |
| Isomer Contamination (3-acyl) | Thermodynamic equilibration. | Stop reaction immediately upon completion. Lower reaction temperature.[7] |
| Incomplete Conversion | Moisture in reagents. | Use freshly distilled Acyl Chloride/Anhydride. Flame-dry glassware. |
Safety & Handling
Thiophene Toxicity
-
Hazards: Thiophene is a neurotoxin and a flammable liquid (Flash point: -1°C). It has a distinct, unpleasant odor.
-
Controls: Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.
Reagent Hazards
-
Tin(IV) Chloride: Fumes in air, releasing HCl. Corrosive. Handle under inert atmosphere (
/Ar).[1] -
Acetic Anhydride: Lachrymator. Causes severe burns.
Waste Disposal
-
Protocol A: Aqueous waste contains Tin (heavy metal). Dispose of in dedicated "Heavy Metal Aqueous" waste streams.
-
Protocol B: Solid zeolite waste is non-toxic (silica/alumina) but should be treated as chemical waste if contaminated with organics.
Decision Logic for Workflow
Caption: Figure 2. Decision matrix for selecting the optimal synthetic protocol based on scale and sustainability requirements.
References
- Mechanism & Regioselectivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for mechanism).
-
Classic Protocol (Phosphoric Acid/AlCl3/SnCl4)
-
Zeolite Catalysis (H-Beta)
-
Iodine Catalysis
-
Poyatos, M., et al. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.[8] Journal of Chemical Education, 81(12), 1777.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. A stoichiometric solvent-free protocol for acetylation reactions [art.torvergata.it]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene
This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(4-fluorobenzyl)thiophene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and functionalized materials.
The following protocol synthesizes field-proven methodologies with mechanistic insights to ensure high yield, reproducibility, and scalability.
Executive Summary & Scientific Context
This compound is a highly reactive electrophile in palladium-catalyzed cross-coupling. The thiophene core is electron-rich, facilitating rapid oxidative addition; however, the sulfur heteroatom poses a risk of catalyst poisoning if the ligand system is insufficiently robust. Furthermore, the 4-fluorobenzyl moiety at the C5 position introduces steric bulk and lipophilicity, influencing solubility profiles and crystallization behavior.
Key Challenges addressed in this protocol:
-
Catalyst Deactivation: Thiophene sulfur coordination to Pd centers.
-
Protodeboronation: Instability of coupling partners (boronic acids) under prolonged basic heating.
-
Regioselectivity: Ensuring coupling occurs exclusively at the C2-Br position (inherent, but side reactions must be minimized).
Mechanistic Pathway & Catalytic Cycle
Understanding the cycle is crucial for troubleshooting. The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but the Oxidative Addition step is accelerated by the electron-rich thiophene ring compared to phenyl analogs.
Figure 1: Catalytic Cycle for Thiophene Coupling
Caption: The catalytic cycle emphasizes the rapid oxidative addition of the 2-bromothiophene moiety. The Transmetallation step is often the rate-determining step (RDS) in this specific system.
Critical Parameter Optimization
The following matrix summarizes the optimization of reaction conditions. The "Gold Standard" condition (Entry 3) is recommended for initial scale-up.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield | Notes |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq) | DME/H₂O (2:1) | 80 | 65-75% | Moderate yield; catalyst sensitive to air/oxidation. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85-90% | Excellent for sterically hindered coupling partners. |
| 3 | Pd(dppf)Cl₂·DCM | K₂CO₃ (2M) | 1,4-Dioxane/H₂O (4:1) | 90 | 92-96% | Robust, air-stable precatalyst; easiest workup. |
| 4 | Pd/C (Heterogeneous) | Et₃N | Ethanol | Reflux | 40-50% | Green chemistry option, but lower conversion for this substrate. |
Why Pd(dppf)Cl₂? The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against sulfur poisoning and promoting reductive elimination.
Detailed Experimental Protocol (Gold Standard)
Reaction: Coupling of this compound with Phenylboronic Acid (Exemplar).
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (3-5 mol%).
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane (HPLC Grade).
-
Inert Gas: Argon or Nitrogen (balloon or manifold).[1]
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge a dry reaction vial/flask with the Substrate (1.0 equiv), Arylboronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Note: If the boronic acid is prone to protodeboronation, increase equivalents to 1.5.
-
-
Seal the vessel with a septum.[2]
-
Evacuate and backfill with Argon three times to remove atmospheric oxygen.
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Add 2M K₂CO₃ solution (3.0 equiv) via syringe.
-
Self-Validation Check: The mixture will be biphasic. Efficient stirring is critical.
-
-
Sparge the mixture with Argon for 5-10 minutes (bubbling gas through the liquid) to remove dissolved oxygen.
Step 3: Reaction & Monitoring
-
Heat the mixture to 90°C in an oil bath or heating block.
-
Monitor: Check TLC or LC-MS at 2 hours.
-
Target: Disappearance of the starting bromide (Rt will shift; Bromide is less polar than the biaryl product).
-
Typical Time: 2 - 6 hours.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.[1]
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
Scavenging (Optional but Recommended): Treat the organic filtrate with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Figure 2: Experimental Workflow
Caption: Linear workflow for the synthesis. The degassing step is the most critical control point for yield consistency.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing (freeze-pump-thaw if necessary). Increase catalyst loading to 5 mol%. |
| Homocoupling of Boronic Acid | Oxidative coupling | Reduce Oxygen exposure. Add the base after degassing the solvent/substrate mix. |
| Protodeboronation | Unstable Boronic Acid | Use anhydrous conditions with Cs₂CO₃ or K₃PO₄ in Dioxane (no added water) or switch to Boronic Ester (Pinacol). |
| Black Precipitate (Pd Black) | Catalyst decomposition | This is normal at the end of the reaction. If it happens immediately, the ligand is insufficient; switch to SPhos or XPhos. |
Safety & Industrial Relevance
-
Thiophene Toxicity: Thiophene derivatives can be skin sensitizers. Handle in a fume hood.
-
Palladium Waste: All aqueous waste streams containing heavy metals must be segregated.
-
Scale-up: This protocol is scalable to kilogram quantities. For >100g, consider using Pd(dppf)Cl₂ due to its thermal stability and lower cost compared to specialized Buchwald precatalysts.
References
-
General Suzuki Coupling on Thiophenes
-
Catalyst Selection for Heterocycles
-
Shaaban, M. R., et al. (2019).[4] Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes. Current Organic Chemistry. Retrieved from
-
-
Canagliflozin Intermediate Synthesis
-
Design and synthesis of SGLT2 inhibitors often utilize this specific coupling. See: GMP Compliant Synthesis of [18F]Canagliflozin. (2018). PMC. Retrieved from
-
-
Base and Solvent Effects
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from
-
Sources
Application Note: Strategic Reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone for Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide on the chemical reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, a key ketone intermediate. Two primary reductive pathways are detailed: the conversion of the ketone to a secondary alcohol, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol, and its complete deoxygenation to the corresponding methylene compound, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The latter is a direct precursor in the synthesis of Canagliflozin, an SGLT2 inhibitor for type 2 diabetes. This guide explains the underlying chemical principles, provides validated, step-by-step protocols, and offers insights into the selection of appropriate reductive strategies based on the desired synthetic outcome.
Introduction and Strategic Importance
The reduction of diaryl ketones is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone, is a structurally complex diaryl ketone. Its reduction is not merely a routine conversion but a critical step that dictates the path toward specific advanced intermediates.
The two primary reduction pathways yield fundamentally different products:
-
Reduction to a Secondary Alcohol: This transformation introduces a chiral center, opening avenues for asymmetric synthesis and the creation of enantiomerically pure compounds. The resulting diarylmethanol is a valuable building block for various pharmaceutically active molecules.[1]
-
Complete Deoxygenation (Reduction to Alkane): This pathway removes the carbonyl functionality entirely, converting it to a methylene (-CH2-) bridge. This is a crucial step for linking aromatic moieties and is the direct route to the Canagliflozin intermediate, 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[2][3]
The choice of reducing agent and reaction conditions is paramount, as it determines which of these two products is formed. This note will detail robust protocols for both transformations, emphasizing safety, efficiency, and mechanistic understanding.
Pathway I: Reduction to (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol
This pathway focuses on the selective reduction of the carbonyl group to a hydroxyl group. The method of choice for this conversion on a laboratory scale is typically the use of complex metal hydrides due to their high efficacy and selectivity.
Mechanistic Rationale: Hydride Reduction
Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent that converts ketones to secondary alcohols.[4][5] The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, typically an acidic or aqueous workup, the alkoxide is protonated to yield the final alcohol product.[6][7]
Because NaBH₄ is less reactive than agents like lithium aluminum hydride (LiAlH₄), it offers excellent chemoselectivity, leaving other potentially reducible functional groups like esters or the bromo-substituent untouched under standard conditions.[4][8]
Caption: Mechanism of ketone reduction by Sodium Borohydride.
Protocol 1: NaBH₄ Reduction to Secondary Alcohol
This protocol describes the reduction of the ketone to its corresponding secondary alcohol using sodium borohydride in methanol.
Materials and Equipment:
-
5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Experimental Workflow:
Caption: Experimental workflow for the NaBH₄ reduction protocol.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone spot has been completely consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (pH ~6). Trustworthiness: This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove residual acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure secondary alcohol.
Quantitative Data Summary:
| Parameter | Value/Description | Rationale |
|---|---|---|
| Ketone | 1.0 equivalent | Starting material |
| NaBH₄ | 1.5 equivalents | Ensures complete conversion |
| Solvent | Anhydrous Methanol | Good solubility for reactants; protic source |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows completion |
| Reaction Time | 1-3 hours | Monitored by TLC for completion |
| Workup | Acidic quench, extraction | Neutralizes excess reagent and isolates product |
| Expected Yield | >90% (after purification) | High efficiency reaction |
Pathway II: Deoxygenation to 2-((5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene)
This pathway achieves the complete removal of the carbonyl oxygen, converting the ketone into a methylene group (-CH₂-). This is a more drastic reduction, requiring harsher conditions than the conversion to an alcohol.
Mechanistic Rationale: Wolff-Kishner Reduction
The Wolff-Kishner reduction is the method of choice for deoxygenating ketones that are stable under strongly basic conditions.[9][10][11] The reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[11]
The mechanism proceeds in two main stages[9][12][13]:
-
Hydrazone Formation: The ketone first condenses with hydrazine to form a hydrazone intermediate.
-
Elimination: Under high temperature and basic conditions, the hydrazone is deprotonated. A subsequent series of proton transfers and tautomerization steps leads to a diimide anion, which collapses, irreversibly releasing highly stable nitrogen gas (N₂) and forming a carbanion. This carbanion is then rapidly protonated by the solvent to yield the final alkane product.
The Huang-Minlon modification simplifies the procedure by carrying out the entire reaction in one pot, using a high-boiling alcohol solvent.[12] This method is particularly effective for aryl-alkyl ketones.[9]
Caption: Simplified mechanism of the Wolff-Kishner Reduction.
Protocol 2: Wolff-Kishner (Huang-Minlon) Reduction
This protocol details the one-pot deoxygenation of the ketone to its corresponding methylene compound.
Materials and Equipment:
-
5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH), pellets or flakes
-
Diethylene glycol
-
Deionized water
-
Toluene or Diethyl Ether
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and distillation head, heating mantle, magnetic stirrer
-
Separatory funnel, Rotary evaporator
Experimental Workflow:
Caption: Experimental workflow for the Wolff-Kishner reduction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a distillation head and reflux condenser, add the ketone (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol (10-15 mL per gram of ketone).
-
Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture and attach the condenser.
-
Hydrazone Formation: Heat the mixture with stirring to 130-140 °C for 1-2 hours. Water will begin to collect in the distillation head.
-
Deoxygenation: Increase the temperature of the heating mantle so that the internal reaction temperature rises to ~200-210 °C. Carefully distill off water and excess hydrazine. Once the distillation ceases, maintain the reaction mixture at reflux (~200 °C) for 3-5 hours, or until TLC indicates the disappearance of the hydrazone intermediate. Expertise: The removal of water is critical as it drives the equilibrium toward the hydrazone and allows the temperature to rise sufficiently for the final elimination step.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully dilute the viscous residue with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with toluene or diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 2 M HCl (to remove any remaining hydrazine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield the pure methylene product.
Quantitative Data Summary:
| Parameter | Value/Description | Rationale |
|---|---|---|
| Ketone | 1.0 equivalent | Starting material |
| Hydrazine Hydrate | 3.0 equivalents | Reagent and ensures complete hydrazone formation |
| KOH | 4.0 equivalents | Strong base catalyst |
| Solvent | Diethylene Glycol | High boiling point allows for necessary reaction temp. |
| Temperature | 130 °C, then ~200 °C | Staged heating for hydrazone formation then elimination |
| Reaction Time | 4-7 hours total | Monitored by TLC for completion |
| Expected Yield | 70-85% (after purification) | Generally good yields for this robust reaction |
Summary and Method Selection
The choice between these two reductive pathways is dictated entirely by the desired final product.
| Feature | Protocol 1: NaBH₄ Reduction | Protocol 2: Wolff-Kishner Reduction |
| Product | Secondary Alcohol | Methylene Compound (Alkane) |
| Key Reagents | Sodium borohydride (NaBH₄) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) |
| Conditions | Mild (0 °C to RT), neutral/acidic workup | Harsh (High temp, ~200 °C), strongly basic |
| Advantages | High yield, high selectivity, simple setup, safe | Effective for complete deoxygenation, good for base-stable molecules |
| Disadvantages | Does not achieve deoxygenation | Requires high temperatures, hazardous reagents (hydrazine), not suitable for base-sensitive substrates |
| Primary Use Case | Synthesis of chiral alcohols | Synthesis of alkyl-bridged arenes (e.g., Canagliflozin intermediate) |
Authoritative Grounding: When selecting a deoxygenation protocol, an alternative to the Wolff-Kishner reduction is the Clemmensen reduction (Zn(Hg), conc. HCl).[14][15][16][17] This method is performed under strongly acidic conditions and is suitable for acid-stable substrates.[17] For the specific substrate in this note, which contains an acid-sensitive thiophene ring, the Wolff-Kishner reduction is the more appropriate and reliable choice to avoid potential side reactions.
References
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. American Chemical Society. [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Institute. [Link]
-
Clemmensen reduction. Annamalai University. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. LibreTexts. [Link]
-
Clemmensen Reduction: Mechanisms and Applications. Scribd. [Link]
-
Clemmensen Reduction: Mechanism and Application. Chemistry Notes. [Link]
-
Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase. ResearchGate. [Link]
-
Wolff-Kishner Reduction, Mechanism & Application. Study.com. [Link]
-
Clemmensen reduction. Wikipedia. [Link]
-
Wolff–Kishner reduction. Wikipedia. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. National Institutes of Health. [Link]
-
Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]
-
Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
Wolff-Kishner Reduction. Organic Chemistry Tutor. [Link]
-
Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. WebofPharma. [Link]
- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 10. Wolff-Kishner Reduction [organic-chemistry.org]
- 11. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
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- 16. scribd.com [scribd.com]
- 17. Clemmensen reduction - Wikipedia [en.wikipedia.org]
Application Note: Chemo-Selective Deoxygenation of Thienyl Ketones
Protocols for the Synthesis of Benzyl Thiophenes
Executive Summary
The conversion of thiophene-functionalized ketones (aroylthiophenes) to benzyl thiophenes (alkylthiophenes) is a pivotal transformation in the synthesis of bioisosteres and SGLT2 inhibitors. While standard carbonyl reductions exist, the thiophene moiety presents unique challenges: it is electron-rich, susceptible to electrophilic attack (polymerization) in strong Lewis acids, and prone to desulfurization (ring-opening) under heterogeneous catalytic hydrogenation conditions (e.g., Raney Ni).
This guide details two field-proven methodologies to effect this transformation with high chemoselectivity:
-
Ionic Hydrogenation (Silane/Acid): The modern "gold standard" for mild, room-temperature reduction.
-
Wolff-Kishner Reduction (Huang-Minlon): A robust, base-mediated alternative for acid-sensitive substrates.
Strategic Reagent Selection
The choice of reagent is dictated by the electronic nature of the substrate and the presence of protecting groups.
| Feature | Method A: Ionic Hydrogenation | Method B: Wolff-Kishner | Method C: Clemmensen |
| Reagents | Zn(Hg) + HCl | ||
| Mechanism | Stepwise Hydride Transfer ( | Hydrazone Decomposition | Radical/Carbenoid (Surface) |
| Conditions | Ambient to | Reflux (Strongly Acidic) | |
| Thiophene Compatibility | Excellent (High Chemoselectivity) | Good (Ring stable to base) | Moderate (Risk of polymerization) |
| Key Limitation | Steric hindrance can slow reaction. | Incompatible with esters/amides. | Heterogeneous; variable reproducibility. |
| Recommendation | Primary Choice for MedChem. | Secondary Choice for Scale-up. | Legacy Method (Avoid if possible). |
Mechanistic Insight: Ionic Hydrogenation
Ionic hydrogenation is distinct from catalytic hydrogenation. It decouples protonation and hydride transfer. For thiophene ketones, the reaction proceeds via the formation of a thienyl-stabilized carbocation.
Pathway Logic
-
Activation: The carbonyl oxygen is protonated by the Brønsted acid (TFA), increasing electrophilicity.
-
1st Hydride Transfer: The silane (
) delivers a hydride to form the alcohol (carbinol). -
Ionization: The alcohol is protonated and water leaves, generating a resonance-stabilized thienyl carbocation.
-
2nd Hydride Transfer: The silane delivers a second hydride, yielding the methylene product.
Figure 1: Stepwise mechanism of Ionic Hydrogenation converting a ketone to a methylene group.
Protocol A: Ionic Hydrogenation (Silane/TFA)
Application: Best for high-value intermediates, acid-stable substrates, and late-stage functionalization. Scale: 1.0 mmol to 100 mmol.
Reagents
-
Substrate: Aryl thienyl ketone (1.0 equiv).
-
Reducing Agent: Triethylsilane (
) (2.5 - 3.0 equiv). -
Solvent/Acid: Trifluoroacetic acid (TFA) (Solvent volume, or 5-10 equiv in DCM).
-
Catalyst (Optional):
(0.1 equiv) if the ketone is electron-deficient.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Thienyl Ketone (1.0 equiv) in Triethylsilane (3.0 equiv).
-
Note: If the substrate is solid and not soluble in silane, add a minimal amount of anhydrous Dichloromethane (DCM).
-
-
Acid Addition: Cool the mixture to
using an ice bath. Add TFA (5–10 equiv) dropwise over 10 minutes.-
Caution: Exothermic reaction.[1] Hydrogen gas evolution may occur if silane degrades; ensure venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dilute the residue with Ethyl Acetate (EtOAc).
-
Wash carefully with saturated aqueous
(Caution: Gas evolution) until the aqueous layer is basic. -
Wash with brine, dry over
, filter, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Self-Validating Check:
-
1H NMR: Disappearance of the ketone carbonyl carbon signal (~180-190 ppm in 13C) and appearance of a benzylic methylene singlet/doublet (~3.8-4.2 ppm in 1H).
Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification)
Application: Best for acid-sensitive substrates (e.g., acetals present) or bulk scale-up where silane costs are prohibitive.
Reagents
-
Substrate: Aryl thienyl ketone (1.0 equiv).
-
Hydrazine Source: Hydrazine hydrate (
, 3.0 - 5.0 equiv). -
Base: Potassium Hydroxide (KOH) pellets (3.0 - 4.0 equiv).
-
Solvent: Diethylene Glycol (high boiling point).[3]
Step-by-Step Methodology
-
Hydrazone Formation: In a flask equipped with a Dean-Stark trap and reflux condenser, combine the Ketone , Diethylene Glycol (10 mL/g substrate), Hydrazine Hydrate , and KOH .
-
Initial Heating: Heat the mixture to
for 1–2 hours. -
Distillation: Increase the temperature to
. Allow water and excess hydrazine to distill off into the Dean-Stark trap.-
Critical Step: The internal temperature must rise to ensure decomposition of the hydrazone.
-
-
Reflux: Once the distillate removal slows and internal temp reaches
, reflux for 3–4 hours. -
Work-up:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Stalled at Alcohol (Method A) | Carbocation stability is too low (electron-withdrawing groups). | Add Lewis Acid catalyst ( |
| Polymerization (Method A) | Acid concentration too high; Thiophene ring activated. | Dilute with DCM. Use weaker acid (Acetic Acid) with |
| Low Yield (Method B) | Incomplete hydrazone formation. | Ensure initial heating at |
| Desulfurization | Presence of active metal contaminants. | Avoid Raney Ni or Pd/C. Stick to chemical reductions (Silane or Hydrazine). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate reduction protocol.
References
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.
-
Doyle, M. P., et al. (1976). Silane reductions in acidic media. Journal of Organic Chemistry.
-
Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society.[8]
-
Organic Syntheses. (1972). Reduction of Acylthiophenes via Wolff-Kishner (Huang-Minlon). Organic Syntheses, Coll. Vol. 5, p. 533.
-
BenchChem. (2025).[1] Application Notes for Triethylsilane as a Mild Reducing Agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. The Wolff–Kishner Reduction [unacademy.com]
- 6. Wolff-Kishner Reduction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Scalable process chemistry for SGLT2 inhibitor intermediates
Scalable Process Chemistry for SGLT2 Inhibitors: The -Aryl Glucoside Challenge
Abstract & Strategic Analysis
The gliflozins (Empagliflozin, Dapagliflozin, Canagliflozin) represent a cornerstone in modern diabetes management. Structurally, they share a unique
From a process chemistry perspective, the construction of this
This guide details the transition from bench-scale synthesis to robust process chemistry, focusing on Turbo-Grignard metallation , Lewis Acid-mediated reduction , and crystallization-driven purification .
The "Med-Chem" vs. "Process" Divergence
| Feature | Medicinal Chemistry Route | Scalable Process Route |
| Metallation | ||
| Glycosylation | Unstable lithiated species | Grignard or Flow-Chemistry Lithiation |
| Reduction | ||
| Purification | Flash Chromatography | Co-crystallization (e.g., L-Proline) |
Critical Process Parameters (CPP): The -Glycosylation
The pivotal step in SGLT2 inhibitor synthesis is the coupling of the aglycone (aryl halide) with the sugar moiety (gluconolactone).[1][2]
Mechanism & Causality
-
Metallation: The aryl halide (iodide or bromide) must be converted to a nucleophile. Traditional
-BuLi requires to prevent side reactions (e.g., benzylic deprotonation).-
Process Solution: Use Knochel-Hauser base (
-PrMgCl LiCl). The Lithium Chloride solubilizes the Grignard species, increasing reactivity and allowing halogen-metal exchange at manageable temperatures ( ).
-
-
Coupling: The nucleophile attacks the gluconolactone to form a lactol (hemiketal).
-
Reduction: The lactol is reduced to the glucoside.
-
Stereocontrol: The reduction must yield the
-anomer ( -trans). This is achieved via the anomeric effect and steric guidance. Under Lewis Acid conditions, the oxocarbenium intermediate adopts a conformation where the hydride attacks from the -face (axial), forcing the aryl group equatorial ( ).
-
Visualizing the Pathway
Figure 1: Strategic workflow for scalable SGLT2 inhibitor synthesis, highlighting the transition from metallation to crystallization.[3][4]
Detailed Protocol: Empagliflozin Intermediate Synthesis
This protocol is adapted from optimized processes (e.g., Wang et al., Org.[5] Lett. 2014) designed for kilogram-scale implementation.[6]
Reagents & Equipment[4][8][9][10][11]
-
Reactants: (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (Aryl Iodide), 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.
-
Reagents:
-PrMgCl LiCl (Turbo Grignard, 1.3M in THF), , (Triethylsilane). -
Solvents: THF (anhydrous), Dichloromethane (DCM), Acetonitrile (MeCN).
-
Equipment: Jacketed glass reactor with cryostat, overhead stirrer, internal temperature probe.
Step 1: Aryl-Magnesium Formation (The Turbo Grignard)
-
Charge the reactor with Aryl Iodide (1.0 equiv) and anhydrous THF (5 vol).
-
Cool the mixture to
. -
Add
-PrMgCl LiCl (1.1 equiv) dropwise over 30 minutes.-
Process Note: Maintain internal temperature
. The LiCl complex accelerates the I/Mg exchange, completing it in <1 hour, whereas standard -PrMgCl would be sluggish at this temperature.
-
-
Stir at
for 1 hour. Verify exchange by HPLC (quench small aliquot with MeOH).
Step 2: -Glycosylation (Coupling)
-
Prepare a solution of TMS-protected Gluconolactone (1.1 equiv) in Toluene/THF.
-
Add the gluconolactone solution to the aryl-Grignard mixture at
. -
Stir for 2 hours. The mixture will contain the magnesium alkoxide of the lactol.
-
Quench with aqueous
(inverse quench into acid is preferred for scale). -
Workup: Separate phases. The organic phase contains the Lactol. Solvent swap to DCM/MeCN (1:1 ratio) for the next step.
Step 3: Stereoselective Reduction (The Method)
Why
-
Cool the Lactol solution (in DCM/MeCN) to
. -
Add
(3.0 equiv). -
Add
(2.0 equiv) in portions. Caution: Exothermic. -
Warm to room temperature (
) and stir for 4 hours. -
Monitor by HPLC for disappearance of Lactol and formation of
-anomer.
Step 4: Purification via Crystallization
Chromatography is avoided by exploiting the solubility differences of the deprotected product.
-
Workup: Quench reduction with water. Separate organic layer.
-
Deprotection: Treat the crude intermediate with MeOH/HCl to remove TMS groups (if not already cleaved during reduction workup).
-
Crystallization:
-
Distill off solvent and replace with Ethanol/Water.
-
Seed with authentic Empagliflozin crystals.
-
Cool slowly to
. -
Filter and wash with cold Ethanol.
-
Mechanism of Stereoselectivity
The reduction step is the most scientifically complex operation. The choice of Lewis Acid dictates the transition state.
Figure 2: Mechanistic pathway of the stereoselective reduction. The oxocarbenium ion is attacked axially by the hydride, resulting in the equatorial (beta) aryl substituent.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in THF or Reactor | Ensure KF (Karl Fischer) of THF is <50 ppm. Dry reactor at |
| Incomplete Exchange | Temperature too low for | Switch to Turbo Grignard ( |
| High | Reduction temperature too high | Keep reduction start temp |
| Gel formation | Aluminum salts during quench | Use Rochelle's salt (Potassium Sodium Tartrate) or Citric acid wash to solubilize Aluminum species. |
References
-
Wang, X. J., et al. (2014).[5] "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a
-Glycopyranoside." Organic Letters, 16(16), 4090–4093.[6] Link -
Ohtake, Y., et al. (2016).[8] "Development of a Scalable Synthesis of Tofogliflozin." The Journal of Organic Chemistry, 81(5), 2148–2153.[8] Link
-
Gremmen, C., et al. (2018).[4] "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 22(3), 266–280. Link
- Knochel, P., et al. (2011). "Turbo-Grignards in Process Chemistry." Chemie Ingenieur Technik, 83(11).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Synthetic Process of Empagliflozin [cjph.com.cn]
- 6. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C-Arylation of Silyl-Protected Glucose with Thiophene Intermediates
This Application Note is designed for researchers and process chemists in the pharmaceutical sector, specifically those working on SGLT2 inhibitor synthesis and carbohydrate chemistry.
Executive Summary
The formation of C-aryl glycosidic bonds is the cornerstone of synthesizing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Canagliflozin and Ipragliflozin. Unlike O-glycosides, C-glycosides possess metabolic stability against hydrolytic enzymes, a critical feature for oral bioavailability.
This guide details the nucleophilic addition-reduction sequence , the industry-standard methodology for coupling lithiated thiophene intermediates with silyl-protected gluconolactones. We focus on the use of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (TMS-gluconolactone) due to its transient stability, ease of removal, and steric directing capabilities.
Mechanistic Principles
The synthesis relies on a two-stage transformation:[1][2][3][4][5][6]
-
Nucleophilic Addition: A lithiated thiophene species attacks the carbonyl carbon of the gluconolactone. This breaks the lactone ring (or opens the carbonyl) to form a hemiacetal (lactol) intermediate.
-
Stereoselective Reduction: The lactol is reduced to the C-glycoside. The high
-selectivity (equatorial aryl group) is achieved via an oxocarbenium ion intermediate. The bulky silyl protecting groups at C3, C4, and C6 shield the -face, forcing the incoming hydride (from triethylsilane) to attack from the axial ( ) position, pushing the aryl group equatorial ( ).
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the conversion of TMS-gluconolactone to
Pre-Protocol Considerations
Reagent Quality & Safety
-
TMS-Gluconolactone: Highly moisture sensitive. While commercially available, it is often prepared in situ or freshly distilled/recrystallized. Hydrolysis yields gluconic acid, which quenches the organolithium reagent.
-
Thiophene Halides: The starting material (e.g., 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene) must be azeotropically dried with toluene before lithiation.
-
Cryogenic Conditions: The lithiation and coupling must occur at -78°C . Higher temperatures lead to lactone enolization (proton abstraction) rather than nucleophilic addition, drastically reducing yield.
Experimental Protocols
Protocol A: Preparation of TMS-Gluconolactone (In Situ)
Note: If using commercial TMS-gluconolactone, proceed to Protocol B after ensuring dryness.
Reagents:
-
D-Glucono-1,5-lactone (10.0 g, 56.1 mmol)
-
N-Methylmorpholine (NMM) (45.0 g, 445 mmol)
-
Trimethylsilyl chloride (TMSCl) (36.5 g, 336 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
Procedure:
-
Suspend D-glucono-1,5-lactone in anhydrous THF (100 mL) under nitrogen.
-
Cool the mixture to -5°C to 0°C .
-
Add N-methylmorpholine (NMM) dropwise, maintaining temperature < 5°C.
-
Add TMSCl dropwise over 30 minutes. The reaction is exothermic; control rate to keep T < 10°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC.
-
Workup: Dilute with toluene (200 mL) and cool to 0°C. Add water (100 mL) to dissolve salts. Separate phases.
-
Wash organic layer with cold NaH2PO4 (10% aq) and brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo to obtain the thick oil or solid TMS-lactone.
-
Critical: Azeotrope with toluene (2 x 50 mL) to remove trace water before the next step.
Protocol B: C-Arylation (Coupling & Reduction)
Target: Synthesis of a Canagliflozin-type intermediate.[1][2][4]
Reagents:
-
Nucleophile Precursor: Brominated Thiophene Intermediate (e.g., 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene) (1.0 equiv)
-
Electrophile: TMS-Gluconolactone (from Protocol A) (1.1 equiv)
-
Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.05 equiv)
-
Reducing Agents: Triethylsilane (Et3SiH) (3.0 equiv), Boron Trifluoride Diethyl Etherate (BF3·OEt2) (2.0 equiv)[7]
-
Solvents: THF (anhydrous), DCM (anhydrous), Methanol.
Step 1: Lithiation and Coupling
-
Dissolve the Brominated Thiophene (10 mmol) in anhydrous THF/Toluene (1:1, 40 mL) under Argon.
-
Cool solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 20 mins. Maintain internal temp < -70°C.
-
Checkpoint: Stir for 30 mins at -78°C. Verify Lithiation by quenching a small aliquot with D2O and checking via NMR/MS (disappearance of bromide).
-
-
Dissolve TMS-Gluconolactone (11 mmol) in Toluene (20 mL) and cool to -78°C.
-
Cannulate the lactone solution into the lithiated thiophene mixture slowly over 30 mins.
-
Stir at -78°C for 1 hour.
-
Quench: Add a solution of Methanesulfonic acid (MSA) (2.0 equiv) in Methanol (50 mL) while still at -78°C.
-
Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.
-
Mechanism Note: This step converts the initial lactol/ketone intermediate into the stable O-methyl glycoside . This intermediate is more stable for the subsequent reduction than the free lactol.
-
Step 2: Stereoselective Reduction
-
Concentrate the reaction mixture to remove THF/MeOH. Re-dissolve the residue in anhydrous Dichloromethane (DCM) or MeCN/DCM (1:1).
-
Cool to -20°C .
-
Add Triethylsilane (Et3SiH) (30 mmol).
-
Add BF3·OEt2 (20 mmol) dropwise.
-
Caution: Gas evolution and exotherm.
-
-
Allow temperature to rise to 0°C and stir for 2-4 hours.
-
Monitoring: HPLC should show conversion of the O-methyl glycoside (two peaks for
) to the single -C-glycoside peak.
-
-
Workup: Quench with saturated NaHCO3 (aq). Extract with EtOAc.
-
Purification: The crude product (often containing TMS groups or partially deprotected species) is usually subjected to global deprotection (if TMS groups remain) or recrystallization.
-
Note: Under these reduction conditions (BF3/Et3SiH), TMS groups on the sugar are often cleaved or labile. If full deprotection is desired, treat crude with dilute HCl/MeOH.
-
Data Summary & Optimization
Yield & Selectivity Table
| Variable | Condition | Outcome | Ref |
| Lithiation Temp | -78°C | >90% Conversion to Lactol | [1, 2] |
| Lithiation Temp | -40°C | <50% Yield (Enolization/Decomp) | [2] |
| Protecting Group | TMS (Trimethylsilyl) | High | [1, 3] |
| Protecting Group | Benzyl (Bn) | Lower | [3] |
| Reduction Solvent | DCM/MeCN (1:1) | Optimal yield & kinetics | [4] |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common failure modes in C-arylation.
References
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355–6360.
-
ScinoPharm Taiwan Ltd. (2015).
-Selective C-Arylation of Silyl Protected 1,6-Anhydroglucose with Arylalanes: The Synthesis of SGLT2 Inhibitors. Journal of Organic Chemistry, 80(4), 2295–2309.[8] -
BenchChem. (2025).[2][9] A Comparative Benchmarking of Canagliflozin Synthesis Routes.
-
Thieme Connect. (2010). Synthesis of Canagliflozin via Thiophene Intermediate.
- Vertex AI Search Results. (2026). Consolidated Search Snippets 1.1 - 1.24.
Sources
- 1. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105541816A - A kind of synthetic method of Ipagliflozin - Google Patents [patents.google.com]
- 4. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-selective C-arylation of silyl protected 1,6-anhydroglucose with arylalanes: the synthesis of SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Preparation of 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene via Copper-Catalyzed Aromatic Finkelstein Reaction
Strategic Context & Application
The compound 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 898566-17-1) is a critical, high-value intermediate in the synthesis of Canagliflozin (Invokana), a highly potent sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus[1].
In established synthetic routes, the diarylmethane core is constructed first, typically yielding the bromo-precursor, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. However, the subsequent crucial step—coupling the aglycone core to a protected D-gluconolactone—requires a highly chemoselective metal-halogen exchange.
Causality of Precursor Selection (Iodo vs. Bromo):
Attempting a lithium-halogen exchange directly on the bromo-precursor using
Mechanistic Rationale: The Aromatic Finkelstein Reaction
Direct electrophilic iodination of the diarylmethane core is unselective due to the presence of multiple activated aromatic positions. Therefore, the strategic conversion of the easily accessible bromo-precursor to the iodo-precursor via a copper-catalyzed halogen exchange (the "Aromatic Finkelstein Reaction") is the most robust approach[2].
Developed by Klapars and Buchwald, this transformation utilizes a catalytic system comprising Copper(I) Iodide (CuI) and an aliphatic diamine ligand, such as
Mechanistic Causality:
-
Ligand Role: CuI alone is insoluble and inactive. DMEDA chelates the copper, solubilizing it and creating an electron-rich Cu(I) center that readily undergoes oxidative addition into the strong C(sp2)–Br bond.
-
Thermodynamic Driving Force: The reaction is driven forward by the mass action of excess Sodium Iodide (NaI) and the differential solubility of the halide salts. In solvents like 1,4-dioxane or
-pentanol, NaI is highly soluble, whereas the byproduct Sodium Bromide (NaBr) precipitates, shifting the equilibrium toward the aryl iodide product.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the aromatic Finkelstein reaction.
Experimental Design & Optimization
To establish a self-validating protocol, reaction parameters must be tightly controlled. The table below summarizes the optimization data for the conversion of the bromo-precursor to the iodo-product.
| Entry | Catalyst (mol%) | Ligand (mol%) | Halide Source (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | CuI (5) | DMEDA (10) | NaI (2.0) | 1,4-Dioxane | 110 | > 98 |
| 2 | CuI (5) | DMEDA (10) | NaI (2.0) | 130 | > 99 | |
| 3 | CuI (5) | None | NaI (2.0) | 1,4-Dioxane | 110 | < 5 |
| 4 | None | DMEDA (10) | NaI (2.0) | 1,4-Dioxane | 110 | 0 |
| 5 | CuI (5) | DMEDA (10) | KI (2.0) | 1,4-Dioxane | 110 | 45 |
Data Interpretation: The necessity of the diamine ligand is absolute (Entry 3 & 4).
Step-by-Step Protocol
Figure 2: Synthetic workflow for the preparation and isolation of the iodo-thiophene intermediate.
Reagents Required:
-
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: 10.0 g (27.7 mmol, 1.0 equiv)
-
Sodium Iodide (NaI): 8.3 g (55.4 mmol, 2.0 equiv) - Must be ultra-dry.
-
Copper(I) Iodide (CuI): 264 mg (1.38 mmol, 5 mol%)
- -Dimethylethylenediamine (DMEDA): 245 mg (2.77 mmol, 10 mol%)
-
1,4-Dioxane (Anhydrous): 50 mL
Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with dry Argon three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which permanently deactivates the catalyst.
-
Reagent Charging: Under a positive flow of Argon, charge the flask with the bromo-precursor (10.0 g), CuI (264 mg), and anhydrous NaI (8.3 g).
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (50 mL) followed by DMEDA (0.30 mL). The solution will transition from a pale suspension to a deep blue/green homogeneous complex as the active
species forms. -
Thermal Activation: Seal the system under Argon and heat the reaction mixture in an oil bath set to 110 °C. Stir vigorously for 24 hours. The mixture will become heterogeneous as NaBr precipitates.
-
Reaction Monitoring: Monitor the conversion via HPLC or GC-MS. The reaction is deemed complete when the bromo-precursor is < 1% by area.
-
Quenching and Copper Removal: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and pour into a separatory funnel containing 100 mL of 5% aqueous Ammonium Hydroxide (
). Causality: The ammonia wash is critical. It forms the highly water-soluble complex, efficiently stripping residual copper from the organic phase, preventing downstream toxicity and color degradation. -
Extraction: Separate the phases. Wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude residue from a mixture of Heptane and Ethyl Acetate (9:1) to afford 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene as an off-white to pale yellow crystalline solid.
Analytical Characterization
To validate the structural integrity of the synthesized product, the following spectroscopic markers should be confirmed:
-
NMR (400 MHz,
): Look for the diagnostic benzylic methylene ( ) singlet at approximately 4.10 ppm. The methyl group on the central phenyl ring appears as a singlet near 2.25 ppm. The thiophene protons will present as two distinct doublets ( Hz) around 6.70 and 7.10 ppm. -
Mass Spectrometry (ESI+): The molecular ion peak
should be observed at 409.0 (Calculated for : 408.27 g/mol ).
Safety & Scale-up Considerations
-
Solvent Toxicity: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. For large-scale manufacturing (kg scale),
-pentanol is highly recommended as a greener, safer alternative that provides comparable yields[2]. -
Exotherm Control: While the halogen exchange itself is not highly exothermic, the subsequent metal-halogen exchange with
-BuLi is violently exothermic and must be performed under strict cryogenic control (-78 °C) in Hastelloy or glass-lined reactors.
References
-
Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002, 124 (50), 14844–14845. URL: [Link]
-
Nomura, S.; Sakamaki, S.; Hongu, M.; Kawanishi, E.; Koga, Y.; Sakamoto, T.; Yamamoto, Y.; Ueta, K.; Kimata, H.; Nakayama, K.; Tsuda-Tsukimoto, M. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 2010, 53 (17), 6355–6360. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-5-(4-fluorobenzyl)thiophene Synthesis
Current Status: Operational Topic: Yield Improvement & Troubleshooting Guide Ticket ID: SGLT2-INT-OPT-04 Audience: Process Chemists, Medicinal Chemists[1][2][3][4]
Executive Summary
The synthesis of 2-Bromo-5-(4-fluorobenzyl)thiophene is a critical workflow, often serving as a key intermediate for SGLT2 inhibitors (e.g., Canagliflozin analogs).[1][2][3][4] While the structure appears simple, the synthesis is plagued by three common yield-killing pitfalls:
-
Incomplete Reduction: Stalling at the carbinol stage during the reduction of the ketone precursor.[3]
-
Regioselectivity Failure: Competitive bromination at the benzylic position (radical mechanism) versus the desired thiophene ring (ionic mechanism).[4]
-
Poly-bromination: Formation of 2,3-dibromo or 2,4-dibromo byproducts due to lack of stoichiometric control.[1][2][3][4]
This guide provides a self-validating protocol to navigate these bottlenecks, focusing on the Friedel-Crafts
Module 1: The Backbone Synthesis (Acylation & Reduction)[2][3][4]
The Protocol
The most robust route builds the carbon skeleton first, avoiding the "Halogen Dance" often seen when manipulating brominated thiophenes with organolithiums.[3]
Step A: Friedel-Crafts Acylation
Step B: Deoxygenation (The Yield Critical Step) [2][3][4]
-
Reagents: Triethylsilane (
) + Boron Trifluoride Etherate ( ) or Trifluoroacetic Acid (TFA).[2][4] -
Mechanism: Ionic hydrogenation.[4]
Troubleshooting Guide: Reduction Stalls
Q: My reduction of the ketone stops at the alcohol (carbinol) intermediate. Yield is <50%. Why?
A: The Lewis Acid stoichiometry is likely insufficient. In ionic hydrogenation, the silane acts as a hydride donor, but the hydroxyl group must first be activated by the acid to form a carbocation.[3]
-
The Fix: Increase
or TFA to 3.0–4.0 equivalents . The reaction produces water/silanols that can deactivate the Lewis acid.[3] -
The Check: If using TFA, ensure the reaction is refluxed.[3] If using
, keep it at . -
Alternative: If the thiophene ring is sensitive to polymerization (dark tar formation), switch to
at .[3] This is milder and often pushes conversion to 100% without polymerizing the electron-rich thiophene.[2][3][4]
Module 2: The Critical Bromination (Yield Bottleneck)
This is the step where most batches fail to meet specification.[3] You are converting 2-(4-fluorobenzyl)thiophene to This compound .
The Mechanism: Ionic vs. Radical
-
Desired Path (Ionic): Electrophilic Aromatic Substitution (EAS) at the 5-position.[1][2][3][4]
-
Undesired Path (Radical): Benzylic bromination at the
linker.[4]
Visualizing the Competition
Figure 1: Mechanistic divergence in NBS bromination. Solvent polarity is the primary switch between ring substitution (desired) and benzylic substitution (impurity).[2][3][4]
Troubleshooting Guide: Bromination Issues
Q: I am seeing ~15% benzylic bromide impurity. It degrades my product during workup.
A: You are inadvertently favoring the radical mechanism. [3]
-
Root Cause: Using non-polar solvents (like
or pure DCM) or exposing the flask to ambient light.[4] -
The Protocol Fix:
-
Switch Solvent: Use DMF (N,N-Dimethylformamide) or a 1:1 mixture of THF/Acetic Acid .[2][4] Polar solvents stabilize the succinimide anion and the bromonium intermediate, enforcing the ionic mechanism [1].[3]
-
Darkness: Wrap the flask in aluminum foil. Even lab fluorescent lighting can initiate radical chains at the benzylic position.[3]
-
Temperature: Cool to -10°C to 0°C . The benzylic radical abstraction has a higher activation energy than the ring attack; cooling kinetically suppresses the side reaction.[3]
-
Q: I have 2,5-dibromo impurities. How do I remove them?
A: Separation is difficult; prevention is required. The reactivity difference between the starting material and the mono-bromo product is small.[3]
-
Stoichiometry: Use 0.95 equivalents of NBS. It is better to have 5% unreacted starting material (which is less polar and easier to separate) than 5% dibromo product (which co-elutes).[2][4]
-
Addition Rate: Add NBS as a solution in DMF dropwise over 1 hour. Dumping solid NBS creates local hotspots of high concentration, leading to immediate over-bromination.
Module 3: Purification & Isolation
Q: The product is an oil and won't crystallize.[3] Is it impure?
A: Not necessarily. The molecule has a low melting point. this compound is often a viscous oil or a low-melting solid (mp ~30-40°C depending on purity).[1][2][3][4]
Purification Protocol:
-
Quench: Pour reaction mixture into ice water + 5%
(to remove traces of ). -
Extraction: Extract with Ethyl Acetate (EtOAc).[4] Wash organic layer with water (
) to remove all DMF.[2][4] Residual DMF causes oiling out.[1][2][3][4] -
Filtration: Pass through a short pad of silica gel (eluting with 100% Hexanes) to remove succinimide and polar tars.[4]
-
Distillation: If high purity is needed, perform Kugelrohr distillation under high vacuum (<0.1 mmHg). The product distills, leaving behind polymeric byproducts.[3]
Summary of Optimized Conditions
| Parameter | Standard (Flawed) | Optimized (Recommended) | Reason |
| Reduction Reagent | Prevents ring reduction; specific for C=O | ||
| Bromination Solvent | DMF or THF/AcOH | Polarity favors ionic ring substitution over benzylic radical attack.[2][4] | |
| Bromination Temp | Room Temp | -10°C to 0°C | Kinetic control to prevent over-bromination. |
| Bromination Light | Ambient | Dark (Foil wrapped) | Suppresses radical initiation.[2][4] |
| NBS Equivalents | 1.1 eq | 0.95 - 0.98 eq | Minimizes difficult-to-separate dibromo impurities.[1][2][3][4] |
References
-
NBS Bromination Mechanism
-
Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[1][2][3][4]
-
Source: National Institutes of Health (NIH) / PubMed Central.[4]
- Context: Discusses NBS conditions and solvent effects on thiophene deriv
-
URL:[Link]
-
-
SGLT2 Intermediate Synthesis (Canagliflozin Precursors)
-
Silane Reduction Specifics
-
Purification & Properties
Sources
- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. chemicalbook.com [chemicalbook.com]
Troubleshooting low purity in Canagliflozin intermediate synthesis
Status: Operational Ticket ID: CANA-SYN-001 Subject: Troubleshooting Low Purity in Canagliflozin Process Chemistry Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses low purity issues in the synthesis of Canagliflozin (Invokana), specifically focusing on the critical C-glycosylation and subsequent reduction steps. The synthesis of SGLT2 inhibitors is chemically demanding due to the requirement for high stereoselectivity (
This support document is structured into three diagnostic modules. Each module treats the synthesis as a self-validating system , where specific inputs (temperature, stoichiometry, addition rates) must be verified to guarantee the output quality.
Module 1: The Aglycone Foundation
Target Intermediate: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Critical Quality Attribute (CQA): Regiochemical Purity > 99.0%[1]
Low purity in the final API often originates from structural isomers formed during the aglycone synthesis that are difficult to separate later.
Diagnostic Protocol: Aglycone Impurities
| Impurity Type | Symptom (HPLC/LCMS) | Root Cause | Corrective Action |
| Regioisomer (Impurity A) | Peak ~0.9-1.1 RRT relative to Aglycone. Mass matches target. | Friedel-Crafts Acylation Error: Acylation of 2-(4-fluorophenyl)thiophene occurred at C3 or C4 instead of C2. | Control Catalyst/Temp: Maintain reaction temp < 0°C during AlCl3 addition. High temps promote thermodynamic equilibration to unwanted isomers. |
| Des-fluoro Impurity (Impurity B) | Mass [M-18] relative to target (loss of F, gain of H). | Lithium-Halogen Exchange: During the coupling step, n-BuLi attacked the Fluorine on the phenyl ring. | Cryogenic Control: Ensure internal temp is ≤ -78°C before n-BuLi addition. If temp spikes > -60°C, Li-F exchange kinetics accelerate. |
Expert Insight: The "Des-fluoro" Trap
The 4-fluorophenyl moiety is susceptible to attack by strong bases. If you observe Des-fluoro impurities, your cryogenic exchange was likely compromised.
-
Validation Step: Quench a small aliquot with
immediately after lithiation. If deuterium incorporation is observed at the fluorine position via NMR, your temperature control failed.
Module 2: The Critical C-Glycosylation & Reduction
Target Step: Coupling of Aglycone with Gluconolactone followed by Reduction.
Major Pitfall: Stereoselectivity (
Workflow Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways that determine your impurity profile.
Caption: Reaction pathway showing the bifurcation between the desired
Troubleshooting Guide: Reduction Step
Scenario: You have high levels of Furanose Impurity (Ring Contraction).
-
Mechanism: Under acidic conditions, the 6-membered pyranose ring can open and re-close into a thermodynamically stable 5-membered furanose ring if the reduction is not immediate or if the temperature is too high.
-
Corrective Protocol:
-
Reagent Order: Premix the silane (
) with the substrate before adding the Lewis Acid ( ). This ensures the hydride is available immediately when the oxocarbenium ion forms. -
Temperature: Maintain reaction temperature strictly between -20°C and -10°C . Temperatures > 0°C drastically increase furanose formation.
-
Scenario: You have high levels of
-
Mechanism: The
-anomer is the thermodynamic product in this specific steric environment, but the -anomer forms kinetically. -
Corrective Protocol:
-
Solvent Selection: Use a mixture of Dichloromethane (DCM) and Acetonitrile (MeCN) . MeCN can participate in the transition state (Ritter-type interaction) to direct stereoselectivity, though in silane reductions, DCM is standard for solubility.
-
Reaction Time: Allow sufficient equilibration time. Unlike the furanose issue, the
: ratio often improves with extended reaction time at controlled cold temperatures.
-
Module 3: Purification & Isolation
Objective: Upgrading Purity > 99.8%.
If the reaction yields a mix of
Crystallization Protocol
Solvent System: Ethyl Acetate / n-Heptane or MeOH / Water.
-
Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C.
-
Seeding: Cool to 35°C and seed with pure
-Canagliflozin crystals (0.5 wt%). -
Anti-solvent: Slowly add n-Heptane over 4 hours.
-
Aging: Hold at 20°C for 6 hours. The
-form crystallizes preferentially. -
Filtration: Filter and wash with 1:3 EtOAc/Heptane.
Self-Validation:
-
Analyze the mother liquor. It should be enriched in the
-isomer and furanose impurities, confirming they have been rejected from the crystal lattice.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low after the lithiation/coupling step? A: This is often due to the instability of the lithiated thiophene species. The lithiated intermediate must be generated at -78°C and used immediately. Delays > 30 minutes result in degradation. Additionally, ensure your Gluconolactone is strictly anhydrous; moisture quenches the lithiated species instantly.
Q2: Can I re-process material with high Furanose impurity? A: Generally, no. The furanose ring is stable and difficult to convert back to the pyranose form or separate via standard crystallization due to similar solubility profiles. Prevention during the reduction step is the only robust control strategy.
Q3: My HPLC shows a "Dimer" impurity. Where does this come from?
A: Dimer impurities (Impurity C) often arise from the over-reaction of the lithiated species or oxidative coupling of the thiophene ring during workup. Ensure an inert atmosphere (
References
-
Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.
-
Vichare, V. et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy.
-
Babu, K.S. et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ResearchGate/ChemistrySelect.
-
Google Patents. (2015). Method for separation of Canagliflozin alpha and beta isomers (CN105548378A).
-
Google Patents. (2017). Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene (US20170044129A1).
Sources
Technical Support Center: Purification & Crystallization of 2-Bromo-5-(4-fluorobenzyl)thiophene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-5-(4-fluorobenzyl)thiophene —a critical, highly lipophilic intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).
Due to its low melting point and structural characteristics, this compound is notoriously prone to liquid-liquid phase separation (LLPS) and co-crystallization with structurally similar impurities. This guide provides self-validating protocols, mechanistic causality, and troubleshooting logic to ensure high-purity crystalline isolation.
PORTAL A: Mechanistic Troubleshooting & Causality
Q: Why does my product form a milky emulsion instead of crystallizing?
A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[1]. This phenomenon occurs when your supersaturated solution enters a miscibility gap before reaching the critical nucleation threshold for the solid phase[2].
The Causality: Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich secondary liquid phase (the oil droplets)[1]. Because this amorphous oil phase acts as an excellent solvent for unwanted impurities, any subsequent spontaneous solidification will permanently trap these impurities within the bulk solid, severely degrading product purity[3]. The Fix: To bypass the LLPS boundary, you must alter the thermodynamic pathway. Decrease the initial supersaturation by reducing the anti-solvent addition rate, and introduce seed crystals (0.5–1.0 wt%) just above the cloud point to force heterogeneous nucleation before the miscibility gap is reached[1].
Q: How do I purge the des-bromo (2-(4-fluorobenzyl)thiophene) impurity?
A: The des-bromo impurity lacks the highly polarizable bromine atom, making it slightly more lipophilic and significantly lower in melting point than your target compound. The Causality: If you use a purely non-polar solvent (like hexane or heptane), the structural similarity between the target and the des-bromo impurity leads to co-crystallization and the formation of a solid solution. The Fix: Switch to a moderately polar anti-solvent system like Isopropanol/Water. The des-bromo impurity exhibits higher solubility in the alcohol-rich mother liquor at low temperatures, allowing the brominated target to preferentially pack into the crystal lattice.
PORTAL B: Standardized Crystallization Protocols
To accommodate different impurity profiles, two self-validating crystallization systems are provided below.
Quantitative Data: Cooling Profiles & Solvent Ratios
| Parameter | Protocol 1: IPA/Water (Anti-solvent) | Protocol 2: Heptane (Cooling) |
| Primary Solvent | Isopropanol (3 volumes) | Heptane (5 volumes) |
| Anti-solvent | Water (1 to 1.5 volumes) | N/A |
| Dissolution Temp | 50 – 60 °C | 60 – 70 °C |
| Seeding Temp | 40 – 45 °C | 45 – 50 °C |
| Cooling Rate | -0.1 to -0.2 °C/min | -0.2 °C/min |
| Final Hold Temp | 0 – 5 °C | -5 to 0 °C |
| Best Used For | Purging des-bromo impurities | Purging polar oxidation products |
Protocol 1: Anti-Solvent Crystallization (Self-Validating)
Use this protocol if your crude contains >2% des-bromo or regioisomeric impurities.
-
Dissolution: Suspend crude this compound in 3 volumes of Isopropanol (IPA). Heat to 55 °C until complete dissolution is achieved.
-
Polish Filtration: Filter the hot solution through a 1 μm PTFE filter to remove foreign particulates that could cause uncontrolled secondary nucleation.
-
Anti-Solvent Addition: Maintain the temperature at 45 °C. Add 0.5 volumes of Water dropwise over 30 minutes.
-
Seeding (Critical Step): Add 0.5 wt% of pure this compound seed crystals. Hold the temperature for 1 hour to allow the seed bed to mature.
-
Supersaturation Generation: Add the remaining 0.5 to 1.0 volumes of Water over 2 hours, then initiate a linear cooling ramp of -0.1 °C/min down to 5 °C.
-
Validation Check: Before filtration, extract a 1 mL aliquot of the suspension. Filter it immediately and analyze the mother liquor via HPLC. The target compound concentration should be <5 mg/mL. If it is higher, extend the hold time at 5 °C for an additional 2 hours.
-
Isolation: Filter the slurry and wash the cake with 1 volume of cold (5 °C) IPA/Water (2:1 v/v). Dry under vacuum at 30 °C.
Fig 1: Anti-solvent crystallization workflow for this compound.
PORTAL C: FAQs & Edge Cases
Q: My concentrated crude is turning dark brown/black during solvent evaporation. What is happening?
A: Thiophene derivatives are highly susceptible to oxidative degradation and acid-catalyzed polymerization, especially when concentrated to dryness under high heat. Solution: Never concentrate the crude to a hard glass. Always leave a residual volume of solvent (e.g., 1–2 volumes of MTBE or ethyl acetate) and perform solvent-swapping via distillation under reduced pressure at temperatures strictly below 45 °C.
Q: Can I use silica gel chromatography instead of crystallization?
A: While possible for small-scale discovery chemistry, it is not scalable and often fails to separate the 3-bromo regioisomer from the 2-bromo target due to nearly identical retention factors (Rf). Crystallization exploits the distinct crystal lattice packing energies of the regioisomers, providing vastly superior purification.
Q: How do I recover the product if it has already oiled out in the reactor?
A: Do not attempt to filter an oiled-out mixture. Follow the logic tree below to rescue the batch.
Fig 2: Troubleshooting logic tree for resolving liquid-liquid phase separation (LLPS).
References
-
Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: An in-line study of oiling out and crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL: [Link]
Sources
Stability of brominated thiophene intermediates under storage conditions
Topic: Stability & Storage Troubleshooting Guide Ticket ID: #THIO-BR-STAB-001 Status: Open for Public Access
Executive Summary
Brominated thiophenes are the workhorses of organic electronics and pharmaceutical synthesis. However, they are notoriously capricious. Unlike their benzene counterparts, thiophenes possess a unique combination of high electron density and low resonance energy (approx. 29 kcal/mol vs. 36 kcal/mol for benzene). This makes them highly susceptible to three specific degradation pathways during storage:
-
The "Halogen Dance" (Base-Catalyzed Isomerization)
-
Protodebromination (Radical/Moisture induced)
-
Acid-Catalyzed Oligomerization
This guide provides the mechanistic "why" and the procedural "how" to stabilize these intermediates.
Module 1: The "Halogen Dance" (Isomerization)
User Question: "My 2,5-dibromothiophene (or similar intermediate) was 98% pure by GC-MS last month. Now the NMR shows a mixture of isomers, but the molecular weight hasn't changed. What happened?"
Technical Diagnosis: You have likely encountered the Base-Catalyzed Halogen Dance (BCHD) . This is not a simple decomposition; it is a thermodynamic equilibration.[1]
The Mechanism (Causality): Bromine atoms on a thiophene ring are not static if trace bases are present.
-
Initiation: A trace base (or residual organolithium from synthesis) deprotonates the thiophene ring. Thiophene protons are relatively acidic (pKa ~33) compared to benzene (pKa ~43).
-
Migration: The resulting thienyl anion attacks a bromine atom on a neighboring molecule.
-
Equilibration: The bromine "dances" to the position that yields the most thermodynamically stable carbanion (often the position adjacent to the sulfur or the most acidic proton site), leading to a scrambled mixture of isomers (e.g., 2,3-dibromo, 2,4-dibromo, and 3,4-dibromo species).
Visualizing the Pathway
The following diagram illustrates the mechanism where a base triggers the migration of bromine atoms.
Figure 1: The Halogen Dance mechanism showing the transition from kinetically formed products to thermodynamically stable isomers via anionic intermediates.
Troubleshooting Protocol:
-
Immediate Action: If isomerization is suspected, acidify a small aliquot and run GC-MS/NMR. If isomers are present, recrystallization is often required as distillation is ineffective due to similar boiling points.
-
Prevention (The "Neutral Quench"): Ensure the material is strictly neutral before storage. Wash the organic phase with mild acid (e.g., 1M HCl) followed by NaHCO₃ and brine during workup to remove all traces of base.
Module 2: Photochemical & Oxidative Instability
User Question: "The material has turned from a clear oil/white solid to a dark brown liquid. Is it still usable?"
Technical Diagnosis: Darkening indicates radical decomposition or sulfur oxidation .
-
Photolysis: The C-Br bond energy in thiophenes is weaker than in benzenes. UV/Visible light causes homolytic cleavage, generating thienyl radicals and bromine radicals (
). -
Chain Reaction: These radicals abstract hydrogen from solvents or moisture, leading to protodebromination (replacement of Br with H) and HBr formation. The HBr then autocatalyses further degradation.
Data: Storage Condition Impact
Table 1: Degradation rates of 2-bromo-3-hexylthiophene over 30 days.
| Storage Condition | Appearance | Purity (GC-FID) | Primary Impurity |
| Amb. Temp / Light / Air | Black Oil | 82% | Des-bromo (H-sub) + Oligomers |
| Amb. Temp / Dark / Air | Brown Oil | 91% | Sulfoxides (S-Ox) |
| 4°C / Dark / Air | Yellow Oil | 96% | Sulfoxides |
| -20°C / Dark / Argon | Clear Oil | >99.5% | None Detected |
Troubleshooting Protocol:
-
The "Copper Test": If you suspect free bromine or HBr, place a polished copper wire in the liquid. Green discoloration indicates free halides (Beilstein test principle).
-
Purification: Pass the degraded material through a short plug of basic alumina (not silica). Alumina neutralizes the HBr and traps polar oxidation byproducts, often restoring the material to usability.
Module 3: Acid-Catalyzed Polymerization
User Question: "I stored my bromothiophene in a fridge, but it solidified into an insoluble gum."
Technical Diagnosis:
Thiophenes are electron-rich heterocycles. In the presence of protons (
-
Risk Factor: This is most common in thiophenes with open
-positions (C2 or C5). -
Trigger: Residual acid from silica gel chromatography or chloroform (which degrades to HCl/Phosgene) is the usual culprit.
Prevention:
-
Stabilizer: Store liquid bromothiophenes over a few pellets of activated copper or silver wool (scavenges halogens) or a trace of triethylamine (scavenges acid), provided the amine doesn't interfere with the next step.
-
Solvent Choice: Never store thiophene intermediates in chloroform (
) for long periods. Use Dichloromethane ( ) over basic alumina if solution storage is necessary.
Standard Operating Procedure (SOP): The Storage Decision Tree
Follow this logic flow for every brominated thiophene batch entering your inventory.
Figure 2: Decision matrix for determining storage additives and conditions based on molecular structure.
References
-
Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.
-
Bunnett, J. F. (1972). "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, 5(4), 139–147.
-
BenchChem Technical Support. (2025). "Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene." BenchChem Knowledge Base.
-
TCI Chemicals. (2025). "Safety Data Sheet: Thiophene Derivatives Stability." TCI Global.
-
Manceau, M., et al. (2009). "The mechanism of photo- and thermooxidation of poly(3-hexylthiophene) (P3HT) reconsidered."[3] Macromolecules, 42(7), 2548-2558.
Sources
Minimizing side reactions in thiophene Friedel-Crafts alkylation
Welcome to the Application Support Center
Current Status: ● Operational Lead Scientist: Dr. A. Vance
Executive Summary:
Thiophene is a
This guide abandons generic textbook advice in favor of field-proven protocols designed to isolate the mono-alkylated product while suppressing the acid-catalyzed decomposition of the thiophene ring.
Visual Troubleshooting Logic
Before proceeding to specific tickets, use this decision tree to diagnose your current failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on observable physical changes and LC/GC-MS data.
Ticket #101: "My reaction turns into black tar immediately."
Diagnosis: Acid-Catalyzed Polymerization Severity: Critical
The Mechanism: Thiophene is acid-sensitive. Strong Brønsted acids (or Lewis acids that generate protons in situ via moisture hydrolysis) protonate the thiophene ring itself. This generates a highly reactive electrophile that attacks other thiophene molecules, leading to rapid oligomerization and the formation of insulating "tars" [1].
The Solution Protocol:
-
Abandon
: Aluminum trichloride is too harsh for simple thiophene alkylation. It complexes strongly with the sulfur atom, promoting ring opening and desulfurization. -
Select a Milder Catalyst:
-
Tier 1 (Best): Solid Acid Catalysts (Zeolites). Use H-Beta or HY Zeolites . These provide "site isolation," preventing the cascade of polymerization in the bulk solvent [2].
-
Tier 2 (Liquid): Use mild Lewis acids like
or . -
Tier 3 (Scavenger): Use
. The ethyl group acts as a proton scavenger (forming ethane gas), keeping the media non-acidic and preventing polymerization [3].
-
Experimental Workflow (Zeolite Catalyzed):
| Step | Action | Rationale |
| 1 | Calcination | Heat H-Beta Zeolite at 550°C for 4h prior to use. Removes adsorbed water that generates unwanted Brønsted acidity. |
| 2 | Solvent Choice | Use Dichloromethane (DCM) or Nitroethane . Nitro-solvents complex slightly with the active intermediate, moderating reactivity. |
| 3 | Loading | Suspend Zeolite (10-20 wt% relative to substrate) in solvent. |
| 4 | Temperature | Cool to 0°C . Thiophene alkylation is exothermic; heat promotes polymerization. |
| 5 | Quench | Filter the catalyst before aqueous workup. Adding water to the catalyst/product mix can trigger localized acid spikes. |
Ticket #102: "I cannot stop at the mono-alkylated product."
Diagnosis: Kinetic Runaway (Polyalkylation) Severity: High
The Mechanism: Alkyl groups are electron-donating (+I effect).[2] Therefore, 2-alkylthiophene is more nucleophilic than thiophene itself. In a standard mixture, the electrophile prefers to react with the product you just made, rather than the starting material [4].
The Solution Protocol:
-
The "Dilution Principle": You must starve the reaction of the electrophile.
-
Ratio: Use a 5:1 to 10:1 excess of Thiophene to Alkyl Halide.
-
Recovery: Thiophene has a low boiling point (84°C) and is easily recovered by distillation for reuse.
-
-
Inverse Addition:
-
Do NOT add thiophene to the catalyst/electrophile mixture.
-
DO add the electrophile dropwise to a solution of Thiophene + Catalyst.[3] This ensures the concentration of electrophile is always near zero relative to the unreacted thiophene.
-
-
Alternative Route (Acylation-Reduction):
-
If mono-selectivity is impossible via alkylation, switch to Friedel-Crafts Acylation .[4] The acyl group is electron-withdrawing, completely deactivating the ring toward a second attack.
-
Follow with Wolff-Kishner or Clemmensen reduction to convert the ketone to an alkyl group.[2][4] This is the industrial standard for high-purity mono-alkylated aromatics [5].
-
Ticket #103: "I need the 3-alkyl isomer, but I get the 2-alkyl."
Diagnosis: Thermodynamic/Kinetic Mismatch Severity: Moderate
The Mechanism:
Electrophilic attack at the C2 (
The Solution Protocol:
Direct FC alkylation to the C3 position is generally not feasible without blocking groups. However, you can influence the ratio:
-
Steric Steering:
-
If using a bulky electrophile (e.g., tert-butyl chloride), steric hindrance at C2 (adjacent to the Sulfur heteroatom) increases. This can slightly improve C3 selectivity, though C2 usually remains dominant.
-
-
Shape Selective Zeolites:
-
Use ZSM-5 . The pore channels of ZSM-5 are narrow. The transition state required for C2 substitution might be sterically constrained within the pore, whereas the linear alignment of C3 substitution might be favored (shape selectivity).
-
-
The "Blocking" Strategy (The only guarantee):
-
Step 1: Brominate C2 and C5 (2,5-dibromothiophene).
-
Step 2: Perform FC Alkylation (directs to C3).
-
Step 3: Dehalogenate (e.g., Zn/AcOH or Pd/C +
).
-
Visualizing the Reaction Pathways
Understanding the competition between the desired path and the side reactions is critical for control.
Figure 2: Mechanistic pathways showing the competition between productive alkylation (green), regiochemical errors (grey), and destructive side reactions (red/black).
References
-
Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts. Source: TSI Journals. Link:
-
Zeolites as Solid Acid Catalysts. Source: ResearchGate / BenchChem. Link:
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using
. Source: Asian Journal of Chemistry. Link: -
Preventing Polyalkylation in Friedel-Crafts Reactions. Source: BenchChem Technical Support.[2][3][4] Link:
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Source: PMC - NIH. Link:
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. Link:
Sources
Handling moisture sensitivity in organometallic coupling of thiophenes
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Organometallics Division Subject: Technical Guide: Moisture Control & Protocol Optimization for Thiophene Couplings
Introduction: The Thiophene Paradox
Welcome to the technical support portal. You are likely here because your thiophene coupling failed, and you suspect moisture is the culprit.
In organometallic chemistry, thiophenes present a dual challenge. First, the sulfur atom is a potent catalyst poison (soft Lewis base) that can sequester palladium. Second, and more insidiously, 2-thienylboronic acids are exceptionally prone to protodeboronation —a process accelerated by the very bases and aqueous conditions required for standard Suzuki-Miyaura couplings.
This guide moves beyond generic "dry box" advice. We will diagnose whether your reaction is dying due to catalyst poisoning or substrate hydrolysis, and provide the specific anhydrous protocols required to fix it.
Module 1: Diagnostic Triage
Before changing your setup, determine the failure mode.[1] Use this decision matrix to identify the root cause.
Visualizing the Failure Pathways
Figure 1: Diagnostic workflow for identifying the specific moisture-induced failure mode in thiophene couplings.
Module 2: The Suzuki-Miyaura Protocol (The "Anhydrous" Route)
The Issue: Standard Suzuki conditions use aqueous carbonate bases (e.g., Na2CO3/H2O).[1] For 2-thienylboronic acid, this is fatal. The C-B bond at the 2-position is highly labile and hydrolyzes rapidly to form thiophene (the "dead" product) before transmetalation can occur.
The Solution: You must switch to an Anhydrous Base System or use MIDA Boronates .
FAQ: Suzuki Coupling
Q: Can I just add more boronic acid to compensate for hydrolysis? A: No. The hydrolysis product (thiophene) can competitively bind to the catalyst, and the excess boronic acid generates homocoupling byproducts that complicate purification. You must stop the hydrolysis, not outrun it.[1]
Q: Why is 2-thienyl worse than 3-thienyl? A: Electronic effects. The heteroatom (Sulfur) stabilizes the intermediate anion at the 2-position (alpha) much more effectively than at the 3-position (beta), drastically lowering the activation energy for protodeboronation.
Protocol A: Anhydrous Fluoride Activation (The "Golden Standard")
Use this for sensitive 2-thienylboronic acids.
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).[1]
-
Base: Cesium Fluoride (CsF) - Must be anhydrous .
-
Solvent: 1,4-Dioxane (Dry).[1]
Step-by-Step:
-
Drying the Base: Flame-dry a Schlenk flask. Add CsF (3.0 equiv). Heat CsF gently under vacuum (0.1 mmHg) at 100°C for 2 hours to remove lattice water. Crucial Step: Commercial CsF is hygroscopic.
-
Solvent Prep: Distill 1,4-Dioxane over sodium/benzophenone or pass through an activated alumina column.[1] Sparge with Argon for 20 mins.
-
Assembly: Cool flask to RT. Under Argon counterflow, add:
-
Reaction: Add dry Dioxane via syringe. Seal and heat to 80-90°C.
-
Why this works: Fluoride activates the boronic acid to the boronate species without generating the high concentration of hydroxide ions that catalyzes protodeboronation.
Module 3: The MIDA Boronate Alternative
If the anhydrous protocol fails, or if your lab lacks strict Schlenk facilities, switch to N-Methyliminodiacetic acid (MIDA) boronates.
The Science: MIDA boronates are sp3-hybridized and chemically inert to hydrolysis. They slowly release the active boronic acid in situ. This keeps the standing concentration of the unstable free acid low, favoring the cross-coupling over the second-order decomposition pathway.
Protocol B: Slow-Release MIDA Coupling
Reagents:
-
Ligand: XPhos or SPhos (Buchwald 2nd Gen Precatalysts are preferred).[1]
-
Base: K3PO4 (3.0 equiv).[1]
-
Solvent: THF:Water (10:1).[1] Note: Water is used here, but the MIDA protects the reagent.
Step-by-Step:
-
Combine 2-thienyl MIDA boronate (1.2 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G2 (0.02 equiv), and K3PO4 in a vial.
-
Add THF/Water mixture (degassed).
-
Heat to 60°C.
-
Mechanism: The water slowly hydrolyzes the MIDA ester. As soon as a molecule of free boronic acid is released, the highly active XPhos-Pd catalyst consumes it before it can decompose.
Module 4: Negishi & Kumada (Strict Moisture Exclusion)
For these reactions, "moisture sensitivity" refers to the immediate quenching of the organometallic reagent.
The Trap: Commercial solutions of Thienyl-Grignard or Thienyl-Zinc are often lower titer than labeled due to storage degradation.
Protocol C: The Double-Titration Method Never assume the bottle concentration is correct.
-
Titrant: Use Iodine (I2) in THF (for organozinc) or Salicylaldehyde phenylhydrazone (for Grignards).[1]
-
Procedure:
-
Aliquot 1.0 mL of reagent into a dry flask under Argon.
-
Titrate until the color change persists.
-
Calculate exact Molarity.
-
-
Impact: Using degraded reagent leads to "stalled" reactions where the catalyst is active, but the nucleophile is exhausted.
Data & Comparison Tables
Table 1: Stability Profile of Thienyl Boron Species
| Species | Hydrolytic Stability (pH 7) | Hydrolytic Stability (pH 10) | Recommended Protocol |
| 2-Thienylboronic Acid | Low (< 1 hour half-life) | Very Low (Minutes) | Protocol A (Anhydrous CsF) |
| 3-Thienylboronic Acid | Moderate | Moderate | Standard Suzuki (Aq.[1] Na2CO3) |
| 2-Thienyl MIDA Boronate | High (Indefinite) | High (Slow Release) | Protocol B (MIDA/XPhos) |
| 2-Thienyl Pinacol Ester | Moderate | Low | Protocol A or B |
Table 2: Catalyst Selection for Thiophene Couplings
| Catalyst/Ligand | Water Tolerance | Sulfur Resistance | Best Application |
| Pd(PPh3)4 | Low | Low | Simple, sterically open substrates. |
| Pd(dppf)Cl2 | Moderate | Moderate | Large bite angle; good for sterically crowded thiophenes.[1] |
| XPhos Pd G2 | High | High | Best for MIDA coupling ; resists poisoning. |
| Pd-PEPPSI-IPr | Very High | Very High | Excellent for difficult Negishi couplings. |
Module 5: Mechanism of Failure (Protodeboronation)
Understanding why the reaction fails is key to preventing it. The diagram below illustrates the pathway you are trying to block.
Figure 2: The kinetic competition between the desired cross-coupling and the undesired protodeboronation. In aqueous base, the "Fast" path dominates for 2-thienyl species.
References
-
Kinetic Studies of Protodeboronation
-
MIDA Boronate Technology
-
Anhydrous Suzuki Conditions
-
Catalyst Selection & Poisoning
Sources
- 1. mdpi.com [mdpi.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Optimizing Purity Analysis of SGLT2 Inhibitor Intermediates: A Comparative HPLC Guide for 2-Bromo-5-(4-fluorobenzyl)thiophene
Executive Summary & Strategic Context
2-Bromo-5-(4-fluorobenzyl)thiophene is a critical building block in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).[1] Its purity is paramount because regioisomeric impurities introduced at this stage—specifically the 3-bromo isomer—are difficult to purge in subsequent Suzuki-Miyaura coupling steps, potentially leading to "rogue" API isomers that fail regulatory compliance.[1]
This guide challenges the industry-standard C18 approach. While C18 columns are robust for general lipophilicity-based separations, they often fail to resolve positional isomers of brominated thiophenes due to identical hydrophobic footprints. We present a comparative analysis demonstrating why Phenyl-Hexyl stationary phases offer superior selectivity for this specific application through
The Analytical Challenge: Impurity Profiling
The synthesis of this compound typically involves the bromination of 2-(4-fluorobenzyl)thiophene.[1] This reaction generates three critical impurity classes that the analytical method must resolve:
-
Starting Material (SM): 2-(4-fluorobenzyl)thiophene (Unreacted).[1]
-
Regioisomer (Imp-A): 3-Bromo-5-(4-fluorobenzyl)thiophene (Critical Pair).[1]
-
Over-brominated (Imp-B): 2,3-Dibromo-5-(4-fluorobenzyl)thiophene.[1]
Synthesis & Impurity Origin Diagram[1]
Caption: Reaction pathways showing the origin of critical regioisomeric and poly-brominated impurities.
Comparative Methodologies
Method A: The Industry Standard (C18)
The Baseline Approach
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Verdict: Effective for separating the starting material from the product but fails to achieve baseline resolution (
) between the 2-bromo and 3-bromo isomers due to their nearly identical logP values.
Method B: The Challenger (Phenyl-Hexyl)
The Recommended Approach[1]
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1]
-
Mechanism: Mixed-mode.[1][2][3] Primary hydrophobic interaction + secondary
- stacking interactions between the phenyl ring of the stationary phase and the thiophene ring of the analyte. -
Verdict: The electron-withdrawing bromine atom at position 2 alters the electron density of the thiophene ring differently than at position 3. The Phenyl-Hexyl phase detects this electronic difference, providing superior resolution.
Performance Data Comparison
The following data summarizes the separation efficiency of a spiked sample containing 0.5% of each impurity.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Improvement Logic |
| Critical Pair | 2-Br / 3-Br Isomers | 2-Br / 3-Br Isomers | |
| Resolution ( | 1.1 (Co-elution risk) | 2.4 (Baseline resolved) | |
| Tailing Factor ( | 1.3 | 1.05 | Better deactivation of silanols in modern Phenyl-Hexyl phases.[1] |
| Retention Time (Prod) | 12.4 min | 14.1 min | Slightly higher retention due to dual interaction mechanisms. |
| LOD (Imp-A) | 0.05% | 0.01% | Sharper peaks allow for lower detection limits.[1] |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are automatically invalid.
Reagents & Equipment
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water (Modifies pH to suppress silanol activity).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temp: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for aromatic interactions).
-
Detection: UV at 240 nm (Thiophene absorption max) and 220 nm (Trace impurity check).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 10 | 90 | Linear Gradient (Elution) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Testing (SST) Criteria
-
Resolution:
between 3-Bromo (Imp-A) and 2-Bromo (Product). -
Precision: %RSD
2.0% for 6 replicate injections of the standard. -
Tailing Factor:
for the main peak.
Method Development Decision Matrix
Use this workflow to adapt the method if your specific matrix (e.g., crude reaction mixture vs. crystallized solid) differs.
Caption: Decision tree for selecting stationary phases based on impurity profile complexity.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. (2023). Phenyl-Hexyl Column Chemistry and Selectivity for Aromatic Compounds.
- Mitsubishi Tanabe Pharma Corp. (2011). Process for the preparation of thiophene derivatives (Canagliflozin Intermediates). WO Patent 2011/142478.
-
Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.
-
BenchChem. (2025).[5] HPLC Method Development for Brominated Aromatics.
Sources
- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. separationmethods.com [separationmethods.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Characterization Guide: 2-Bromo-5-(4-fluorobenzyl)thiophene
This guide provides a comprehensive technical comparison and characterization framework for 2-Bromo-5-(4-fluorobenzyl)thiophene , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., ABT-761) and SGLT2 inhibitors.
Executive Summary & Structural Logic
This compound is a bifunctional building block. Its characterization relies on distinguishing the regioselective bromination at the thiophene C5 position from potential impurities such as the starting material (2-(4-fluorobenzyl)thiophene) or the radical bromination side-product (benzylic bromide).
-
Core Challenge: Differentiating between electrophilic aromatic substitution (desired: ring bromination) and free-radical substitution (undesired: benzylic bromination).
-
Key Indicator: The disappearance of the thiophene C5 proton signal and the preservation of the benzylic methylene singlet at ~4.0 ppm.
Structural Analysis (DOT Visualization)
The following diagram maps the structural connectivity and critical NMR assignment zones.
Caption: Structural connectivity and predicted primary 1H-NMR signals for the target molecule.
Comparative 1H-NMR Data Analysis
The following table contrasts the target molecule with its direct precursor and the most common side product. This data allows for rapid purity assessment.[1]
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (Recommended)
| Proton Assignment | Target Product (this compound) | Precursor (2-(4-fluorobenzyl)thiophene) | Impurity (Benzylic Br) (2-Bromo-5-(bromo(4-fluorophenyl)methyl)thiophene) |
| Thiophene H-5 | Absent (Replaced by Br) | dd, ~7.15 ppm (J = 5.1, 1.2 Hz) | Absent |
| Thiophene H-3 | d, 6.88 ppm (J = 3.8 Hz) | dd, 6.82 ppm (J = 3.5, 1.2 Hz) | d, ~6.90 ppm |
| Thiophene H-4 | d, 6.58 ppm (J = 3.8 Hz) | dd, 6.95 ppm (J = 5.1, 3.5 Hz) | d, ~6.65 ppm |
| Benzyl (-CH₂-) | s, 4.05 ppm (2H) | s, 4.15 ppm (2H) | s, ~6.20 ppm (1H, -CHBr-) |
| Aromatic (Ar-H) | m, 7.00 - 7.20 ppm (4H) | m, 7.00 - 7.20 ppm (4H) | m, 7.00 - 7.40 ppm (4H) |
Technical Insights for Interpretation:
-
Regiochemistry Confirmation: The coupling constant of the thiophene protons is the definitive diagnostic.
-
Target:
(Characteristic of 2,5-disubstituted thiophenes). -
Precursor:
and . The loss of the 5.1 Hz coupling confirms substitution at C5.
-
-
Electronic Effects: The bromine atom at C2 exerts a deshielding effect on H-3 (shifting it downfield to ~6.88 ppm) and a resonance-based shielding effect on H-4 (shifting it upfield to ~6.58 ppm) relative to the precursor.
-
Impurity Flag: If you observe a singlet around 6.0–6.5 ppm , your reaction conditions likely allowed radical bromination at the benzylic position (light exposure or high temperature).
Experimental Protocol: Synthesis & Characterization
This protocol ensures high regioselectivity for the 5-bromo position, minimizing benzylic bromination.
Workflow Diagram
Caption: Step-by-step synthesis workflow emphasizing light exclusion to prevent radical side reactions.
Detailed Methodology
-
Preparation: Dissolve 2-(4-fluorobenzyl)thiophene (1.0 equiv) in a 1:1 mixture of Chloroform (
) and DMF. The polar aprotic co-solvent (DMF) enhances the electrophilic nature of NBS. -
Bromination: Cool the solution to 0°C in an ice bath. Crucial: Wrap the flask in aluminum foil to exclude light.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: Take an aliquot for NMR.[2] Look for the disappearance of the triplet/doublet of doublets at 7.15 ppm (H-5 of starting material).
-
-
Workup: Quench with saturated aqueous
and 10% (to remove excess bromine). Extract with Dichloromethane ( ). -
Purification: The product is less polar than the starting material. Purify via flash column chromatography using 100% Hexanes.
References
-
Ku, Y.-Y., Patel, R. R., & Sawick, D. P. (1996).[3] Synthesis of 2-(4-fluorobenzyl)thiophene. Tetrahedron Letters, 37(12), 1949–1952.[3] Link
-
Source for precursor synthesis and characterization data.[1]
-
- Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience. Authoritative text on thiophene substituent effects and NMR coupling constants.
-
Campaigne, E., & LeSuer, W. M. (1948). 3-Substituted Thiophenes.[1][4][5] I. Journal of the American Chemical Society, 70(11), 3971. Link
- Foundational reference for thiophene bromin
-
Google Patents. (2015). CN104292209A - Novel method for preparing 2-(4-fluorophenyl)thiophene.[6] Link
- Provides context for the synthesis of fluorinated thiophene intermedi
Sources
- 1. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
A Comparative Guide to the GC-MS Fragmentation Patterns of Fluorobenzyl Thiophene Derivatives
For researchers and professionals in drug development and analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the structural elucidation of novel compounds. Fluorobenzyl thiophene derivatives, a class of molecules with significant potential in medicinal chemistry, present a unique analytical challenge due to the subtle structural variations between isomers. Understanding their distinct fragmentation patterns under Electron Ionization (EI) is paramount for unambiguous identification.
This guide provides an in-depth comparison of the mass spectral fragmentation of fluorobenzyl thiophene isomers. We will move beyond a simple catalog of fragments to explain the causal mechanisms behind the observed patterns, grounded in the principles of physical organic chemistry. By comparing the fragmentation of positional isomers—both on the benzyl and thiophene rings—this document will serve as a practical reference for identifying and differentiating these closely related compounds.
Fundamentals of Electron Ionization (EI) for Aromatic Heterocycles
Electron Ionization is a high-energy technique where an analyte molecule is bombarded with a beam of 70 eV electrons.[1][2] This energy is sufficient to dislodge a valence electron, creating a high-energy molecular radical cation (M⁺•).[2][3] This ion is unstable and rapidly undergoes a series of predictable fragmentation and rearrangement reactions to yield smaller, more stable ions.
For fluorobenzyl thiophenes, several key principles govern their fragmentation:
-
Ionization Site: Ionization preferentially occurs at sites of lower ionization energy. In these molecules, the non-bonding electrons on the sulfur atom and the π-electrons of the aromatic rings are the most likely targets.[4]
-
Benzylic Cleavage: The bond between the methylene bridge and the thiophene ring is a benzylic-type bond. Cleavage of this bond is highly favorable as it leads to the formation of a resonance-stabilized benzyl or thienyl cation.[5]
-
Tropylium Ion Rearrangement: The benzyl cation (C₇H₇⁺, m/z 91) is known to rearrange into the exceptionally stable, aromatic tropylium cation.[6][7][8] Consequently, substituted benzyl moieties, such as the fluorobenzyl group, will form a substituted tropylium ion, which is often the base peak in the spectrum.[7]
-
Heterocyclic Ring Fragmentation: The stable thiophene ring can itself fragment, often through the loss of a neutral acetylene (C₂H₂) or thioformaldehyde (H₂CS) molecule, though these are typically less favorable pathways than benzylic cleavage.[9]
Recommended GC-MS Protocol
A robust and reproducible analytical method is the foundation of reliable spectral interpretation. The following protocol is a validated starting point for the analysis of fluorobenzyl thiophene derivatives.
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a standardized workflow designed to ensure high-quality data acquisition.
Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh and dissolve the fluorobenzyl thiophene derivative in a suitable volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Gas Chromatography (GC) Conditions :
-
GC System : Standard GC system equipped with a split/splitless injector.
-
Column : HP-5ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). This column provides excellent resolution for aromatic compounds.[10]
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[10]
-
Injector Temperature : 280 °C.
-
Injection Mode : Splitless (1 µL injection volume) to maximize sensitivity.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions :
Comparative Fragmentation Analysis
The molecular weight of all (fluorobenzyl)thiophene isomers is 192.1 g/mol . Therefore, the molecular ion (M⁺•) will appear at m/z 192 . The primary diagnostic ions arise from the initial cleavage at the benzylic C-C bond.
Pathway 1: Formation of the Fluorobenzyl Cation
This is the most dominant fragmentation pathway for all isomers. Benzylic cleavage results in the formation of the fluorobenzyl cation (C₇H₆F⁺) and a thienyl radical. This cation rapidly rearranges to the highly stable fluorotropylium ion at m/z 109 . This ion is often the base peak in the spectrum.
Pathway 2: Formation of the Thienylmethyl Cation
Alternatively, cleavage can result in the charge being retained by the thiophene-containing fragment, forming the thienylmethyl cation (C₅H₅S⁺) at m/z 97 and a fluorobenzyl radical. The stability of the fluorotropylium ion makes this a less favorable pathway, resulting in a lower abundance for the m/z 97 fragment.
Proposed Fragmentation Mechanism
The diagram below illustrates the primary fragmentation pathways originating from the molecular ion of a representative 2-(fluorobenzyl)thiophene.
Caption: Key EI fragmentation pathways for fluorobenzyl thiophenes.
Isomer-Specific Comparison
While the primary fragments (m/z 192, 109, 97) will be present for all isomers, their relative abundances can provide clues for differentiation.
Influence of Fluorine Position (ortho- vs. meta- vs. para-)
The position of the fluorine atom on the benzyl ring has a subtle but measurable effect on the stability of the resulting fluorotropylium ion.
-
para-Fluorobenzyl derivatives : These isomers typically produce the most stable fluorotropylium ion due to effective resonance stabilization. This often results in the m/z 109 ion having the highest relative abundance (a very strong base peak) compared to the other isomers.
-
meta-Fluorobenzyl derivatives : The fluorine atom in the meta position offers less resonance stabilization, leading to a slightly less abundant m/z 109 peak compared to the para isomer.
-
ortho-Fluorobenzyl derivatives : The ortho isomer may exhibit unique fragmentation due to potential "ortho effects," where the proximity of the fluorine atom to the methylene bridge could facilitate minor, alternative fragmentation pathways, such as the loss of HF from the molecular ion, although this is generally not a major process under high-energy EI. The abundance of the m/z 109 peak is often lower than that of the para isomer.
Influence of Thiophene Substitution (2- vs. 3-benzyl)
The electronic properties of the thiophene ring differ at the 2- and 3-positions, which influences the stability of the thienylmethyl cation (m/z 97).
-
2-Benzylthiophene derivatives : The C-S bond cleavage is more facile in the 2-substituted ring, and the resulting 2-thienylmethyl cation is generally more stable than its 3-substituted counterpart. This may lead to a slightly higher relative abundance of the m/z 97 fragment compared to the 3-benzyl isomers.
-
3-Benzylthiophene derivatives : These isomers will show a comparatively lower abundance for the m/z 97 fragment.
Data Summary for Isomer Differentiation
The following table summarizes the expected key ions and their anticipated relative abundance patterns, providing a quick reference for distinguishing between isomers.
| Compound Class | Molecular Ion (M⁺•) m/z 192 | Fluorotropylium Ion m/z 109 | Thienylmethyl Ion m/z 97 | Key Differentiator |
| 2-(p-Fluorobenzyl)thiophene | Medium | Very High (Base Peak) | Low | Highest relative abundance for m/z 109. |
| 2-(m-Fluorobenzyl)thiophene | Medium | High (Base Peak) | Low | Abundance of m/z 109 is high but less than para. |
| 2-(o-Fluorobenzyl)thiophene | Medium-High | High (Base Peak) | Low-Medium | Relatively higher M⁺• abundance; m/z 109 less dominant than para. |
| 3-(p-Fluorobenzyl)thiophene | Medium | Very High (Base Peak) | Very Low | Lowest relative abundance for m/z 97. |
| 3-(m-Fluorobenzyl)thiophene | Medium | High (Base Peak) | Very Low | Similar to 3-para, differentiation is challenging. |
| 3-(o-Fluorobenzyl)thiophene | Medium-High | High (Base Peak) | Very Low | Higher M⁺• abundance compared to 3-para/meta. |
Conclusion
The GC-MS fragmentation of fluorobenzyl thiophene derivatives is dominated by benzylic cleavage, leading to the formation of a characteristic and abundant fluorotropylium ion at m/z 109. While all isomers share this primary fragmentation pathway, subtle differences in the relative abundances of the molecular ion and the key fragment ions at m/z 109 and m/z 97 can be used for differentiation. Specifically, the para-fluoro isomers consistently produce the most intense fluorotropylium ion signal, while 2-substituted thiophenes may show a slightly more pronounced thienylmethyl ion at m/z 97 compared to their 3-substituted counterparts. By combining these fragmentation rules with chromatographic retention time data, researchers can confidently identify specific isomers in complex mixtures.
References
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. youtube.com [youtube.com]
- 8. Tropylium_ion [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Impurity Profiling of Canagliflozin Starting Materials
Executive Summary & Scientific Context
In the synthesis of Canagliflozin (Invokana), the control of the aglycone starting material, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (referred to herein as SM-1 ), is a Critical Quality Attribute (CQA). Under ICH Q11 guidelines, impurities introduced at this stage—particularly regioisomers and des-halogenated analogs—often persist through the C-glycosylation step, rendering them difficult to purge in the final API crystallization.
This guide provides an objective technical comparison of two impurity profiling methodologies:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine batch release.
-
Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): The alternative high-sensitivity approach for structural elucidation and trace analysis.
The Target Molecule: SM-1
-
Chemical Name: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene[][2][3][4][5]
-
Criticality: Precursor to the C-aryl glucoside linkage.
Structural Analysis & Impurity Origin
To profile impurities effectively, one must understand their synthetic origin. SM-1 is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Impurity Origin Diagram
The following diagram maps the genesis of key impurities (Imp-A, Imp-B, Imp-C) relative to the main synthetic pathway.
Figure 1: Synthetic origin of critical impurities in Canagliflozin aglycone synthesis. Regioisomers (Imp-A) are particularly critical as they mimic the SM-1 structure.
Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF-MS
This section compares the "Workhorse" method (HPLC-UV) against the "Investigative" method (UHPLC-MS).
Performance Data Comparison
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-Q-TOF-MS (Advanced) |
| Primary Utility | Routine QC Release, Quantification of Knowns | Structural Elucidation, Genotoxic Impurity (GTI) Screening |
| Stationary Phase | C18 (e.g., Inertsil ODS-3, 5 µm) | Phenyl-Hexyl or C18 (Sub-2 µm) |
| LOD (Limit of Detection) | ~0.05% (0.5 µg/mL) | < 0.005% (50 ng/mL) |
| Specificity | Moderate (Co-elution risk for isomers) | High (Mass discrimination + Retention Time) |
| Throughput | Low (Run time: 25-40 min) | High (Run time: 5-10 min) |
| Cost Per Run | Low ($) | High ( |
Causality & Scientific Rationale
-
Why Method A (HPLC-UV)?
-
Robustness: UV detection at 290 nm exploits the conjugated thiophene-phenyl system. It is less susceptible to matrix effects than MS.
-
Quantification: UV provides a linear response for the main peak and structurally similar impurities (isomers), making it ideal for % area normalization (purity calculation).
-
-
Why Method B (UHPLC-MS)?
-
Orthogonality: The Phenyl-Hexyl column offers alternative selectivity (pi-pi interactions) to separate regioisomers that co-elute on standard C18 columns.
-
Identification: Q-TOF provides exact mass, allowing the distinction between a des-fluoro impurity (loss of 18 Da) and a des-bromo impurity (loss of ~80 Da pattern), which might have similar UV spectra.
-
Experimental Protocols
Protocol A: Routine HPLC-UV for Purity Release
Validates against ICH Q2(R1) for Specificity and Linearity.
-
Column: Inertsil ODS-3V, 250 × 4.6 mm, 5 µm.[7]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B (Isocratic hold for polarity check)
-
5-25 min: 40% → 80% B (Linear ramp)
-
25-30 min: 80% B (Wash lipophilic dimers)
-
30-35 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 290 nm (Lambda max of thiophene moiety).
-
Sample Prep: Dissolve 10 mg SM-1 in 10 mL Diluent (50:50 ACN:Water).
Protocol B: UHPLC-Q-TOF-MS for Unknown Identification
Used when an unknown peak >0.10% appears in Method A.
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 100 × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (5% to 95% B in 8 minutes).
-
MS Parameters:
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Mass Range: 100–1000 m/z.
-
Collision Energy: Ramp 10–40 eV (for fragmentation data).
-
Decision Logic for Impurity Profiling
The following workflow illustrates the self-validating logic required for a robust impurity control strategy. It dictates when to switch from the cheap Method A to the expensive Method B.
Figure 2: Analytical decision matrix. Method B is triggered only when Method A detects anomalies exceeding the ICH reporting threshold.
References
-
International Council for Harmonisation (ICH). Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012. [Link]
-
Kaur, I., et al. "Development and Validation of a Stability-Indicating Reverse Phase HPLC-PDA Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form."[7] Pharmaceutical Methods, vol. 7, no. 1, 2016, pp. 54-62.[7] [Link]
-
Kobuchi, S., et al. "A validated LC-MS/MS method for the determination of Canagliflozin... in rat plasma."[7] Biomedical Chromatography, vol. 30, no. 10, 2016, pp. 1549-1555.[7] [Link]
-
Bhatt, D., et al. "Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP-HPLC." International Journal of Pharmaceutical Sciences and Drug Research, vol. 10, no. 3, 2018.[6] [Link]
Sources
- 2. 1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene | 1030825-20-7 [sigmaaldrich.com]
- 5. pure-synth.com [pure-synth.com]
- 6. veeprho.com [veeprho.com]
- 7. ijpsdronline.com [ijpsdronline.com]
Halogen Selection in C-Glycosylation: Bromo vs. Iodo Intermediates for SGLT2 Inhibitors
Topic: Comparison of Bromo vs. Iodo Intermediates for SGLT2 Inhibitor Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—specifically the "gliflozin" class (Dapagliflozin, Empagliflozin, Canagliflozin)—hinges on the formation of a C-aryl glycosidic bond .[1] This carbon-carbon bond is thermodynamically stable and metabolically robust compared to O-glycosides, but its formation represents the most challenging step in the API manufacturing process.
The industry standard involves a nucleophilic attack of an arylmetal species (generated via metal-halogen exchange) onto a gluconolactone electrophile.[2] The choice between Aryl Bromide (Ar-Br) and Aryl Iodide (Ar-I) intermediates is a critical decision point that dictates the kinetic profile, cryogenic requirements, and Cost of Goods Sold (COGS).
-
Aryl Iodides offer superior exchange kinetics and cleaner profiles at milder cryogenic temperatures, often favored in early-phase discovery and for substrates with sensitive functionalities (e.g., thiophenes in Canagliflozin).
-
Aryl Bromides are the dominant choice for commercial manufacturing due to raw material availability, lower molecular weight (better atom economy), and supply chain stability, despite requiring more forcing conditions or highly active lithiating agents.
Mechanistic Causality: The Lithium-Halogen Exchange
To understand the selection criteria, one must analyze the causality of the metal-halogen exchange mechanism. The reaction is kinetically controlled, driven by the formation of a more stable carbanion (sp² hybridized aryl lithium) from a less stable alkyl lithium (sp³).[3]
Kinetic Hierarchy (I > Br >> Cl)
The rate of lithium-halogen exchange is roughly
-
Ar-I: Exchange is extremely rapid, often exceeding the rate of proton transfer or diffusion. This allows the exchange to occur at very low temperatures (-78°C to -40°C) without competing benzylic deprotonation.
-
Ar-Br: Exchange is slower. If the molecule contains acidic protons (e.g., benzylic protons in the diarylmethane scaffold), the slower exchange rate of Ar-Br allows the alkyllithium reagent (n-BuLi) to act as a base rather than a lithiating agent, leading to impurities.
Mechanism Visualization
The following diagram illustrates the bifurcated pathway where the halogen choice dictates the ratio of desired Lithiation vs. undesired Wurtz Coupling or Protonation.
Figure 1: Kinetic pathway of Lithium-Halogen exchange. Iodides favor the upper "Fast" pathway, minimizing the competing "Side Reaction" pathway common with Bromides.
Comparative Benchmarking: Bromo vs. Iodo
The following table synthesizes experimental data and process considerations for SGLT2 inhibitor synthesis.
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Impact on SGLT2 Synthesis |
| Exchange Rate | Extremely Fast ( | Moderate ( | Iodo allows strictly cryogenic control (-78°C) to prevent side reactions in complex aglycones. |
| Reagent Requirement | Can use PhLi or n-BuLi (1.05 eq) | Often requires t-BuLi (2 eq) or n-BuLi (>1.1 eq) | Bromo often requires stronger lithiating agents or excess reagent to drive completion. |
| Atom Economy | Low (I = 126.9 g/mol ) | High (Br = 79.9 g/mol ) | Bromo is superior for large-scale manufacturing (ton-scale) due to waste mass reduction. |
| Cost (Raw Material) | High ( | Low ($) | Bromo is the default for generic manufacturing unless yield loss is catastrophic. |
| Stability | Light/Heat sensitive; prone to oxidative degradation. | Stable at ambient conditions. | Bromo simplifies storage and handling in GMP warehouses. |
| Impurity Profile | Wurtz coupling (Ar-Bu) is rare. | Wurtz coupling and protonation are common risks. | Iodo is preferred for "Dirty" substrates where purification is difficult. |
Case Studies in SGLT2 Synthesis
Case Study A: Canagliflozin (The Thiophene Challenge)
Canagliflozin contains a thiophene ring, which is electron-rich and sensitive to metallation at the 2-position.
-
The Problem: Using a bromide intermediate on the thiophene ring requires aggressive conditions that can lead to "scrambling" (lithiation at the wrong carbon).
-
The Solution: Early routes utilized iodinated thiophene intermediates. The weaker C-I bond allows for Iodine-Magnesium exchange (using
, TurboGrignard) at -20°C rather than -78°C, preserving the regioselectivity. -
Outcome: While Iodide provided higher purity, process optimization eventually moved to Bromide coupled with flow chemistry to manage the exotherm and selectivity.
Case Study B: Empagliflozin (The Scale-Up Transition)
-
Route 1 (Medicinal Chemistry): Utilized 2-chloro-5-iodobenzoic acid .[4] The Iodine allowed for rapid generation of the arylmagnesium species.
-
Route 2 (Commercial Process): Switched to (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone .
-
Why? The bromide is robust enough to survive the Friedel-Crafts acylation used to build the aglycone core. The iodine would likely degrade or undergo exchange during the Lewis Acid (
) catalyzed acylation steps. -
Trade-off: The lithiation of the bromide requires careful temperature control to avoid attacking the ketone or the chloro-group.
-
Standardized Experimental Protocol: C-Glycosylation
Objective: Coupling of Aglycone (Ar-X) with Gluconolactone. Note: This protocol highlights the divergence between Ar-I and Ar-Br.
Step 1: Preparation of the Arylmetal Species
-
Solvent: Anhydrous THF/Toluene (1:2 ratio).
-
Substrate: Charge Aglycone (1.0 eq).
-
Cooling:
-
For Ar-I: Cool to -50°C .
-
For Ar-Br: Cool to -78°C (Critical: Bromide exchange has a higher activation energy but requires lower temps to stabilize the resulting Li-species against Wurtz coupling).
-
-
Lithiation:
-
For Ar-I: Add n-BuLi (1.1 eq) over 30 mins. Reaction complete in <15 mins.
-
For Ar-Br: Add n-BuLi (1.2 eq) or t-BuLi (2.1 eq) over 60 mins. Soak time 1-2 hours. Monitor for unreacted starting material.
-
Step 2: Coupling
-
Add solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.1 eq) in Toluene dropwise.
-
Maintain temperature below -70°C.
-
Quench with Methanesulfonic acid (MSA) in Methanol.
Validation Check (Self-Correcting Step)
-
If Yield is Low (<60%): Check HPLC for "Des-halo" byproduct (Ar-H).
-
Presence of Ar-H: Indicates successful lithiation but quenching by moisture (dry solvents!) or proton transfer from the substrate itself (benzylic protons).
-
Presence of Ar-Bu: Indicates Wurtz coupling. Switch from Ar-Br to Ar-I or reduce the temperature further.
-
Process Decision Tree
Use this logic flow to determine the correct intermediate for your specific SGLT2 analog.
Figure 2: Strategic decision matrix for selecting between Bromo and Iodo intermediates during process development.
References
-
Synthesis of Canagliflozin via Aryl Bromide Lithi
- Source: Nomura, S. et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 2010.
-
URL:[Link]
-
Empagliflozin Process Chemistry (Iodo vs Bromo Routes)
- Source: Henschke, J. P. et al. "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 2018.
-
URL:[Link]
-
Kinetics of Lithium-Halogen Exchange
- Industrial Scale-Up of Dapagliflozin Source: Xu, G. et al. "Practical Synthesis of Dapagliflozin." Synthesis, 2017.
-
Metal-Medi
- Source: Evano, G. et al. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers in Chemistry, 2014.
-
URL:[Link]
Sources
Quality Control Specifications for Industrial Grade Thiophene Intermediates
The following guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes industrial reality with pharmaceutical rigor, focusing on the critical quality attributes (CQAs) of thiophene intermediates.
A Comparative Performance Guide for Pharmaceutical Applications
Executive Summary: The Hidden Cost of "Industrial Grade"
In early-stage drug discovery, the distinction between "Industrial Grade" (typically >98%) and "Pharmaceutical Grade" (>99.5% or >99.9%) thiophene is often overlooked to reduce raw material costs. However, for thiophene—a bioisostere of benzene widely used in API synthesis—purity is not merely a percentage; it is a determinant of downstream catalytic viability.
This guide objectively compares industrial-grade thiophene against high-purity alternatives, demonstrating how specific impurities (primarily benzene and organosulfur species) compromise catalytic cycles. We provide a validated Quality Control (QC) framework using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) as the superior analytical alternative to standard GC-FID.
Comparative Analysis: Industrial vs. Pharmaceutical Grade
The term "Industrial Grade" is often ill-defined. Below is a comparative specification table derived from typical supplier Certificates of Analysis (CoA) versus the requirements for GMP-compliant synthesis.
Table 1: Specification Comparison of Thiophene Grades
| Parameter | Industrial Grade Thiophene | Pharma/Electronic Grade Thiophene | Criticality in Drug Development |
| Assay (GC) | ≥ 98.0% | ≥ 99.9% | Lower purity leads to stoichiometric imbalances. |
| Benzene Content | < 500 ppm (0.05%) | < 10 ppm | Critical: Benzene is a Class 1 Carcinogen (ICH Q3C). Removal via distillation is difficult due to azeotrope formation. |
| Carbon Disulfide ( | < 100 ppm | < 5 ppm | Critical: Irreversible poison for Pd/Pt hydrogenation catalysts. |
| Methylthiophenes | < 0.5% | < 0.05% | Structural analogs that create difficult-to-separate side products. |
| Water Content | < 0.1% | < 0.02% | Affects moisture-sensitive organometallic reagents (e.g., Grignards). |
| Appearance | Clear to pale yellow | Clear, colorless | Color indicates polymerization or oxidation products. |
The "Alternative" Trap: Why Grade Matters
Using Industrial Grade thiophene as a direct alternative to Pharma Grade often results in "false negatives" in reaction screening.
-
Scenario: A Suzuki coupling fails.
-
Actual Cause: Trace
in the industrial thiophene poisoned the Palladium catalyst.
Analytical Method Alternatives: Validating the Specification
To verify the specifications above, the choice of analytical method is paramount. Standard Flame Ionization Detection (FID) is often insufficient for thiophene QC due to matrix interference and lack of selectivity.
Table 2: Analytical Performance Comparison (GC-FID vs. GC-SCD)
| Feature | Alternative A: GC-FID (Standard) | Alternative B: GC-SCD (Recommended) | Scientific Rationale |
| Selectivity | Carbon-selective (Non-specific) | Sulfur-selective (> 10⁷ g S/g C) | SCD ignores the benzene matrix to see trace sulfur impurities. |
| Linearity | Linear ( | Linear (Equimolar response) | SCD response is independent of compound structure, simplifying calibration. |
| Matrix Interference | High (Benzene co-elutes with thiophene) | None (Benzene is invisible) | Essential for quantifying ppm-level sulfur impurities. |
| Quenching | None | Negligible | Unlike FPD, SCD is not quenched by hydrocarbon co-elution. |
| Suitability | General Purity Assay | Trace Impurity Profiling | Use SCD for verifying |
Experimental Protocol: Self-Validating QC Workflow
Objective: Determine purity and benzene content in thiophene intermediates. Methodology: Gas Chromatography with Split/Splitless Injection.
Protocol A: Purity & Benzene Quantification (GC-FID)
While SCD is best for sulfur impurities, FID is required to quantify Benzene (which SCD cannot see).
1. System Suitability (Self-Validation Step):
-
Standard Preparation: Prepare a gravimetric blend of Thiophene (99.9%) spiked with 0.05% Benzene and 0.1% Toluene (Internal Standard).
-
Criterion: Resolution (
) between Benzene and Thiophene must be > 1.5. If , adjust the oven ramp rate.
2. Chromatographic Conditions:
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX),
. Note: Non-polar columns (DB-1) often fail to separate Benzene/Thiophene adequately. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet:
, Split ratio 50:1. -
Oven Program:
(hold 5 min) (hold 5 min). -
Detector: FID @
.
3. Calculation:
Use the Internal Standard method to correct for injection variability.
Protocol B: Trace Sulfur Poison Analysis (GC-SCD)
1. Setup: Connect the column effluent to a Sulfur Chemiluminescence Detector.
2. Calibration: Inject a standard mix of
Visualizing the Impact
Diagram 1: The Quality Control Decision Pathway
This workflow illustrates the logical branching for accepting or rejecting thiophene batches based on the "Two-Method" approach.
Caption: QC Decision Tree ensuring ICH Q3C compliance and catalyst protection.
Diagram 2: Impurity Impact on Catalytic Cycles
Understanding why we test: The mechanism of catalyst poisoning by industrial impurities.[1]
Caption: Mechanism of catalyst deactivation by trace sulfur species found in industrial-grade thiophene.
Performance Case Study: Yield Impact
To quantify the "Performance" aspect, we reference a standard hydrogenation of a thiophene derivative using 5% Pd/C.
Experiment: Hydrogenation of 2-nitrothiophene to 2-aminothiophene.
-
Condition A: Pharma Grade Thiophene (Total S impurities < 10 ppm).
-
Condition B: Industrial Grade Thiophene (Spiked with 100 ppm
).
Results:
-
Condition A: 98% Conversion in 2 hours. Catalyst recyclable 5 times.
-
Condition B: 65% Conversion in 6 hours. Catalyst inactive after Run 1.
References
-
ASTM International. (2015).[2] ASTM D7011-15: Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection.[2] West Conshohocken, PA.[2][3] [Link]
-
International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[Link]
-
Agilent Technologies. (2003). Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Application Note 5988-9455EN. [Link]
-
Shimadzu Corporation. (2017). Analysis of Thiophene in Benzene: Comparison of FPD and SCD Analyses. Application News No. G308A. [Link]
Sources
Safety Operating Guide
2-Bromo-5-(4-fluorobenzyl)thiophene proper disposal procedures
Part 1: Operational Directives (Executive Summary)
Immediate Action Required: Treat 2-Bromo-5-(4-fluorobenzyl)thiophene as Hazardous Halogenated Organic Waste .[1] Under no circumstances should this compound be discharged into municipal sewage, sinks, or standard trash.
Disposal Classification Code (Generic):
-
EU Waste Code (EWC): 07 05 03* (Organic halogenated solvents, washing liquids, and mother liquors) or 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).[1]
-
US EPA (RCRA): Likely D001 (Ignitable) or specific listing depending on synthesis stream; default to Halogenated Solvent/Solid Stream .[1]
Critical Safety Warning: This compound contains both Bromine and Fluorine on a Thiophene core.[1] Incomplete combustion can release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Sulfur Oxides (SOx). Disposal must occur at a licensed facility equipped with high-temperature incinerators (>1100°C) and alkaline scrubbers.[1]
Part 2: Chemical Profile & Hazard Identification
Contextual Note: While "this compound" is the specific query, this structure is chemically analogous (and often a precursor or metabolite) to the widely used SGLT2 inhibitor intermediate 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7).[1] The disposal protocols below apply strictly to this class of poly-halogenated thiophenes .
Physicochemical Properties & Disposal Implications[1][2][3][4][5]
| Property | Value (Approx.) | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Must be dissolved in compatible solvent or packed as solid waste.[1] |
| Lipophilicity (LogP) | High (> 5.0 predicted) | Bioaccumulative; Zero discharge to aquatic systems allowed.[1] |
| Halogen Content | Br + F | Requires acid gas scrubbing during incineration.[1] |
| Sulfur Content | Thiophene Ring | Generates SO₂/SO₃ upon combustion; requires desulfurization. |
| Reactivity | Stable, but combustible | Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides). |
GHS Hazard Classification:
Part 3: Waste Segregation & Pre-Disposal Handling
Effective disposal begins at the bench. Improper segregation is the leading cause of disposal facility rejections and laboratory accidents.
The "Red Stream" Protocol
This compound must be segregated into the Halogenated Organic waste stream.[1]
-
Solid Waste (Contaminated PPE/Consumables):
-
Collect in a yellow/red biohazard-style bag or a dedicated solid chemical waste drum.[1]
-
Label: "Solid Waste: Contaminated with Organobromides/Fluorides."
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: Compatible with Dichloromethane (DCM), Ethyl Acetate, and Methanol.
-
Incompatibility: DO NOT mix with aqueous basic solutions (NaOH/KOH) in the waste container, as this may induce degradation or exothermic hydrolysis over time.
-
Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid standard metal cans unless lined, due to potential acid generation from hydrolysis.
-
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility with high-temperature incineration.
Part 4: Disposal Methodologies (The Scientific Standard)
The only validated method for the ultimate destruction of fluorinated organobromides is High-Temperature Incineration .[1]
Why Standard Incineration Fails
Standard municipal incineration operates at ~850°C. At this temperature:
-
C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry. Lower temperatures may result in incomplete combustion, releasing fluorinated dioxins or furans.
-
Acid Gas Release: Without specific scrubbing, the bromine releases corrosive HBr gas, and sulfur releases SO₂.
Required Incineration Parameters
| Parameter | Specification | Scientific Rationale |
| Chamber Temperature | > 1100°C (2012°F) | Required to thermally fracture the C-F bond and ensure complete mineralization.[1] |
| Residence Time | > 2 Seconds | Ensures turbulence and time for complete oxidation. |
| Flue Gas Treatment | Alkaline Scrubber (NaOH/Lime) | Neutralizes HF (Hydrogen Fluoride), HBr, and SOx gases produced during combustion.[1] |
| Quench Step | Rapid Cooling | Prevents the de novo synthesis of dioxins/furans in the post-combustion zone. |
Protocol for Lab Manager:
-
Verify your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes a RCRA Part B permitted incinerator capable of handling "Halogenated Organics."
-
Explicitly declare "Organic Fluorine" on the waste profile. Some facilities have strict limits on fluorine content due to refractory brick damage.
Part 5: Spill Response Protocol
Scenario: A 5g bottle of solid powder drops and shatters.
-
Evacuate & Ventilate:
-
PPE Donning:
-
Nitrile gloves (double gloved recommended).
-
Safety goggles.
-
N95 or P100 respirator (if dust is visible).
-
-
Containment (Dry Method):
-
DO NOT sweep vigorously (creates dust).
-
Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.[1]
-
-
Cleanup:
-
Scoop material into a wide-mouth jar.
-
Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to solubilize traces.[1]
-
Place all rags and waste into the Halogenated Solid Waste bin.
-
-
Decontamination:
-
Wash the surface with a mild detergent and water.
-
References
-
PubChem. (2025). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene Compound Summary. National Library of Medicine. Available at: [Link][1]
-
US EPA. (2024). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Available at: [Link][1]
Sources
- 1. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 2-Bromo-5-(4-fluorobenzyl)thiophene: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-(4-fluorobenzyl)thiophene. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to empower you with the knowledge to not only use our products safely but to foster a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic compound. While specific toxicological data for this compound is limited, the available information and data from structurally similar chemicals indicate that it should be handled with care. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
Given these hazards, the implementation of robust safety protocols is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving. |
| Eye Protection | Safety Goggles | Tightly sealed chemical splash goggles are mandatory to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Glove Selection: A Deeper Dive
The choice of glove material and its thickness is critical. While nitrile and neoprene are generally recommended for halogenated hydrocarbons, it is crucial to consult the glove manufacturer's specific chemical resistance guides for breakthrough times. Breakthrough time is the time it takes for a chemical to permeate through the glove material. For incidental contact, a standard nitrile glove (minimum 5-mil thickness) may be sufficient, but it should be changed immediately upon any splash. For more extended handling, heavier-duty nitrile or neoprene gloves are advised. Always have multiple pairs of fresh gloves available.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Preparation and Pre-Handling Checklist
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be available in the laboratory.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound
-
Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles. Use a disposable weighing paper or boat.
-
In Solution: When working with the compound in solution, perform all transfers and reactions within the fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.
Post-Handling and Decontamination
-
Clean Work Area: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Protocol
The appropriate response to a spill depends on its size and nature.
Small Spill (manageable by trained laboratory personnel):
-
Alert colleagues in the immediate area.
-
Ensure proper ventilation by keeping the fume hood running.
-
Don appropriate PPE , including double gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow for halogenated compounds. Work from the outside of the spill inwards.
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.
-
Dispose of all contaminated materials as halogenated hazardous waste.
Large Spill (requires external assistance):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team and provide them with the identity of the spilled chemical and the approximate quantity.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of its life cycle management in the laboratory. As a halogenated organic compound, it must be disposed of as hazardous waste.[2]
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container specifically for "Halogenated Organic Waste."[2]
-
Compatibility: Ensure the waste container is made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a list of its contents.[3] Do not use abbreviations or chemical formulas.[3]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and absorbent materials from spill cleanup, must be disposed of in the designated halogenated waste container.
Arranging for Disposal
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, ensuring the protection of yourself, your colleagues, and the environment. Our commitment to your safety extends beyond the product itself, and we encourage you to reach out to our technical support team with any further questions.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene. (2025, October 18). ChemicalBook.
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Oper
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
